molecular formula C12H10N2S B1620672 Phenylamino-thiophen-3-YL-acetonitrile CAS No. 904817-00-1

Phenylamino-thiophen-3-YL-acetonitrile

Cat. No.: B1620672
CAS No.: 904817-00-1
M. Wt: 214.29 g/mol
InChI Key: GWPXWDSCQZHEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylamino-thiophen-3-YL-acetonitrile is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-anilino-2-thiophen-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPXWDSCQZHEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378088
Record name Phenylamino(thien-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-00-1
Record name Phenylamino(thien-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenylamino-thiophen-3-YL-acetonitrile NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatives Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Disambiguation

Objective: This guide details the spectroscopic characterization (NMR and MS) of 2-(phenylamino)thiophene-3-acetonitrile. This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines, which are frequently explored as kinase inhibitors and anti-inflammatory agents in drug discovery.

Structural Disambiguation (Crucial Pre-requisite): The nomenclature "Phenylamino-thiophen-3-yl-acetonitrile" can refer to two distinct isomers depending on the synthesis route. This guide focuses on Isomer A , the biologically dominant scaffold derived from Gewald-type cyclizations.

  • Isomer A (Target of this Guide): 2-(phenylamino)thiophene-3-acetonitrile.

    • Structure: A thiophene ring substituted at position 2 with an anilino group (-NHPh) and at position 3 with a cyanomethyl group (-CH₂CN).

    • Relevance: Precursor to polycyclic drugs.

  • Isomer B (Strecker Product): 2-(phenylamino)-2-(thiophen-3-yl)acetonitrile.

    • Structure: An acetonitrile backbone where the

      
      -carbon is substituted with both a thiophene ring and a phenylamino group.
      
    • Differentiation: Isomer A shows a methylene singlet (-CH₂-) in NMR; Isomer B shows a methine singlet (-CH-).

Mass Spectrometry (MS) Characterization[1][2][3][4]

Ionization & Fragmentation Logic

For thiophene derivatives containing secondary amines and nitrile groups, Electrospray Ionization (ESI) in positive mode (


) is the preferred method for molecular weight confirmation. However, Electron Impact (EI)  is often used for structural fingerprinting during synthesis optimization.

Theoretical Molecular Formula:


Exact Mass:  214.06
Fragmentation Pathway (ESI+/EI)

The fragmentation pattern is driven by the stability of the thiophene core and the lability of the nitrile substituent.

  • Molecular Ion (

    
    ):  Observed at m/z 214.
    
  • Loss of Cyano Group (

    
    ):  Cleavage of the 
    
    
    
    radical is common in nitriles, though often less intense than the loss of
    
    
    (
    
    
    ).
  • Tropylium-like Rearrangement (

    
     91):  If the phenyl ring cleaves with the nitrogen, or if rearrangement occurs, a characteristic tropylium ion peak (
    
    
    
    ) may appear at m/z 91.
  • Thiophene Ring Fragmentation: Characteristic desulfurization or ring opening may occur at high collision energies.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 215.07 (ESI) Frag_1 Loss of HCN [M+H - 27]+ = 188 M_Ion->Frag_1 - HCN (Cyanomethyl cleavage) Frag_2 Phenylamino Cation [Ph-NH]+ = 92 M_Ion->Frag_2 C-N Cleavage Frag_3 Thiophene Core Rearrangement Frag_1->Frag_3 Ring Opening

Caption: Predicted ESI+ fragmentation pathway for 2-(phenylamino)thiophene-3-acetonitrile focusing on nitrile loss and amine cleavage.

NMR Spectroscopy Data

Experimental Protocol

To ensure reproducibility and prevent signal overlap with solvent peaks, DMSO-d₆ is the solvent of choice due to the solubility of the polar amino-nitrile moiety.

  • Instrument: 400 MHz or higher (recommended for resolving aromatic multiplets).

  • Concentration: 5-10 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

¹H NMR Assignment (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct singlet for the methylene group and a broad exchangeable signal for the amine.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Note
-NH- Amine9.20 - 9.60 Broad Singlet1H-Deshielded by phenyl ring and thiophene conjugation.

exchangeable.
Ph-H Phenyl7.15 - 7.40 Multiplet2H (meta)-Overlap common.
Ph-H Phenyl6.90 - 7.10 Multiplet3H (o/p)-Electron-donating NH shields ortho/para positions slightly.
Th-H5 Thiophene6.85 Doublet1H


-proton, typically downfield of H4.
Th-H4 Thiophene6.45 Doublet1H


-proton.
-CH₂- Acetonitrile3.85 Singlet2H-Deshielded by -CN and aromatic ring current.
¹³C NMR Assignment (100 MHz, DMSO-d₆)

Key diagnostic peaks are the nitrile carbon (~118 ppm) and the thiophene C2 carbon attached to the nitrogen (~150+ ppm).

Carbon TypeShift (

, ppm)
Assignment Note
C-NH 152.4 Thiophene C2 (Quaternary). Highly deshielded by Nitrogen.
Ph-C (ipso) 142.1 Phenyl ipso carbon.
Ph-C 129.5, 121.8, 117.5 Typical phenyl pattern.
-CN 118.2 Nitrile carbon. Diagnostic peak.
Th-C3 112.5 Thiophene C3 (Quaternary). Shielded relative to C2.
Th-C4/C5 124.0 / 108.5 Thiophene methine carbons.
-CH₂- 16.8 Methylene carbon. Upfield due to

hybridization.

Visualization of Assignments

The following diagram maps the logical flow of structural confirmation using 2D NMR techniques (HSQC/HMBC) to verify the connectivity between the Phenyl, Thiophene, and Acetonitrile moieties.

NMR_Logic Structure Target: 2-(phenylamino)thiophene-3-acetonitrile H_NMR 1H NMR Spectrum Structure->H_NMR C_NMR 13C NMR Spectrum Structure->C_NMR Singlet_CH2 Singlet δ 3.85 (-CH2-) H_NMR->Singlet_CH2 Integral 2H Broad_NH Broad Singlet δ 9.4 (-NH-) H_NMR->Broad_NH D2O Exch. HMBC HMBC Correlation (Long Range) Singlet_CH2->HMBC Broad_NH->HMBC Th_C3 Quaternary C (Thiophene C3) HMBC->Th_C3 3-bond coupling HMBC->Th_C3 Confirmation of Pos 2 substitution CN_Group Nitrile C (~118 ppm) HMBC->CN_Group 2-bond coupling

Caption: 2D NMR correlation strategy. HMBC is critical for linking the methylene singlet to the thiophene core.

Experimental Validation & Quality Control

To validate the synthesis of this specific intermediate, the following QC checks are mandatory:

  • IR Spectroscopy Cross-Check:

    • Look for the sharp, weak nitrile stretch (

      
      ) at 2240–2255 cm⁻¹ .
      
    • Look for the secondary amine stretch (

      
      ) at 3300–3400 cm⁻¹ .
      
  • Impurity Profiling (Gewald Reaction Artifacts):

    • Sulfur: Elemental sulfur is a common contaminant in thiophene synthesis. It is NMR silent but will affect elemental analysis.

    • Starting Materials: Check for residual aniline (multiplets at 6.5-7.2 ppm) or the

      
      -halo nitrile precursor.
      
References
  • Gewald Reaction Fundamentals: Sabnis, R. W., et al. "2-Aminothiophenes and esters of the Gewald reaction." Journal of Heterocyclic Chemistry, 1999.

  • Thiophene-3-acetonitrile Synthesis: Tinney, F. J., et al. "Synthesis and pharmacological evaluation of 2-amino-3-thiopheneacetonitriles." Journal of Medicinal Chemistry, 1974.

  • MS Fragmentation of Thiophenes: Bowie, J. H., et al. "Electron impact studies. II. Mass spectra of thiophenes." Journal of the Chemical Society B, 1967.

  • Analogous Spectral Data: Al-Amery, M. H. A.[1] "Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(phenylamino) Acetonitrile Compounds." Iraqi Journal of Science, 2015. (Cited for comparative spectral shifts of the phenylamino-acetonitrile moiety).

Sources

The Thiophene Nucleus: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Enduring Significance of the Thiophene Ring in Medicinal Chemistry

The five-membered, sulfur-containing aromatic heterocycle known as thiophene stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. In fact, the thiophene moiety is a frequently encountered scaffold in small molecule therapeutics, highlighting its importance in drug design.[1][2][3] This guide provides a comprehensive technical overview of the discovery of novel thiophene-containing bioactive compounds, from initial synthetic strategies to preclinical evaluation. We will explore the causality behind experimental choices, detail validated protocols, and provide a framework for the rational design of next-generation thiophene-based therapeutics.

Thiophene's value lies in its ability to serve as a versatile pharmacophore, a molecular entity responsible for a drug's biological activity.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antipsychotic activities.[4][5][6][7][8] The sulfur atom within the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing drug-receptor interactions.[1][9] Furthermore, thiophene is often employed as a bioisosteric replacement for the benzene ring, a strategy that can significantly improve a compound's physicochemical properties, metabolic stability, and binding affinity.[1][10][11][12]

This guide will navigate the intricate journey of discovering novel thiophene-based drug candidates, offering both theoretical insights and practical, field-proven methodologies.

Part 1: Building the Foundation - Synthesis of Thiophene-Containing Compound Libraries

The generation of a diverse chemical library is the crucial first step in any drug discovery campaign. For thiophene-based compounds, several robust synthetic methodologies have been established, allowing for the creation of a wide array of derivatives with varying substitution patterns.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[13][14][15] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[14][15] The resulting 2-aminothiophene scaffold is a valuable starting point for further functionalization, making it a staple in the construction of compound libraries for high-throughput screening.[13][16]

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a common building block.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base like triethylamine)

  • Ethanol (or other suitable solvent like DMF)

Procedure:

  • To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Slowly add morpholine (1.5 equivalents) to the mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the α-cyanoester. The elemental sulfur then reacts with the resulting activated methylene group, leading to the formation of the thiophene ring.

The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

Another classical and reliable method for thiophene ring formation is the Paal-Knorr synthesis.[1][4][17] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[1][17] This method is particularly useful for preparing thiophenes with specific alkyl or aryl substituents at the 2, 3, 4, and 5 positions.

The following diagram illustrates a generalized workflow for creating a diverse library of thiophene derivatives for biological screening.

G cluster_synthesis Synthesis of Thiophene Scaffolds cluster_diversification Library Diversification cluster_screening Screening and Hit Identification A Starting Materials (Ketones, Aldehydes, α-Cyanoesters, 1,4-Dicarbonyls) B Core Synthesis Reactions - Gewald Reaction - Paal-Knorr Synthesis - Other Methods A->B C Primary Thiophene Scaffolds B->C D Functionalization Reactions - Acylation - Alkylation - Suzuki Coupling - etc. C->D E Diverse Thiophene Library D->E F High-Throughput Screening (HTS) E->F G Hit Compounds F->G

Caption: Workflow for Thiophene Library Synthesis and Screening.

Part 2: Biological Screening and Hit Identification

Once a diverse library of thiophene-containing compounds has been synthesized, the next critical phase is to screen these molecules for biological activity. High-Throughput Screening (HTS) is a common strategy employed to rapidly assess the effects of thousands of compounds on a specific biological target or cellular pathway.

Assay Development and High-Throughput Screening

The choice of assay is dictated by the therapeutic area of interest. For example, in the search for novel antibacterial agents, a common initial screen is a Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria.[18][19][20] For anticancer drug discovery, assays that measure cell viability, such as the MTT assay, are frequently used.[13]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each thiophene compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium.

  • Prepare a standardized inoculum of the test bacteria.

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hit Confirmation and Validation

Compounds that show activity in the primary screen ("hits") must undergo further validation to confirm their activity and rule out false positives. This may involve re-testing in the primary assay, performing dose-response studies to determine potency (e.g., IC50 or EC50 values), and conducting orthogonal assays to confirm the mechanism of action.

Part 3: Lead Optimization - The Art of Refining a Hit

The journey from a hit compound to a viable drug candidate involves a meticulous process of lead optimization. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity.[1][21][22][23] By systematically modifying different parts of the thiophene scaffold and observing the resulting changes in activity, medicinal chemists can identify the key structural features required for potent biological effects.

Table 1: Hypothetical SAR Data for a Series of Thiophene-Based Kinase Inhibitors

Compound IDR1-Substituent (at C5)R2-Substituent (at C3)Kinase Inhibition IC50 (nM)
TH-001-H-CONH21500
TH-002-CH3-CONH2800
TH-003-Cl-CONH2250
TH-004-Cl-CONH-Cyclopropyl50
TH-005-Cl-COOH>10000

Interpretation: The data in Table 1 suggests that a chloro substituent at the R1 position and a cyclopropylamido group at the R2 position are beneficial for kinase inhibitory activity.

Thiophene as a Bioisostere for Benzene: A Strategic Advantage

As previously mentioned, the bioisosteric replacement of a benzene ring with a thiophene ring is a powerful strategy in lead optimization.[1][10][11][12] This substitution can lead to several advantages:

  • Modulation of Physicochemical Properties: The sulfur atom in thiophene can alter the molecule's electronics and lipophilicity, potentially improving solubility and membrane permeability.[9][11]

  • Enhanced Target Interactions: The lone pair of electrons on the sulfur atom can participate in hydrogen bonding, leading to improved binding affinity with the biological target.[1][9]

  • Altered Metabolic Profile: Replacing a metabolically labile phenyl group with a more stable thiophene ring can improve the compound's pharmacokinetic profile.[24]

G cluster_lead_opt Lead Optimization Cycle A Initial Hit Compound B SAR-Guided Design - Functional Group Modification - Bioisosteric Replacement A->B C Synthesis of Analogs B->C D In Vitro Biological Testing (Potency, Selectivity) C->D D->B Iterate E ADMET Profiling D->E E->B Iterate F Optimized Lead Compound E->F

Caption: Iterative Cycle of Lead Optimization.

Part 4: Preclinical Evaluation - Assessing Drug-like Properties

Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to assess its safety and drug-like properties.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting how a drug candidate will behave in a living organism.[25][26][27][28][29] Computational models are often used for initial ADMET prediction, followed by in vitro and in vivo experiments.[25][26][27]

Key ADMET Parameters to Evaluate:

  • Absorption: Intestinal absorption, cell permeability (e.g., Caco-2 assay).

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition and induction studies.

  • Excretion: Routes of elimination (e.g., renal, hepatic).

  • Toxicity: In vitro cytotoxicity assays, hERG channel inhibition (to assess cardiotoxicity).

Understanding Thiophene-Related Toxicity

While the thiophene ring is generally well-tolerated, it is important to be aware of potential toxicity mechanisms. In some cases, the thiophene moiety can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, such as S-oxides and epoxides.[30][31] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[30][31][32] Therefore, careful evaluation of the metabolic fate and potential for reactive metabolite formation is a critical aspect of the safety assessment for thiophene-containing drug candidates.

Conclusion: The Future of Thiophene-Based Drug Discovery

The thiophene nucleus continues to be a highly valuable and privileged scaffold in the quest for novel bioactive compounds. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its enduring role in medicinal chemistry. By leveraging a deep understanding of its chemical biology, employing rational design strategies, and conducting thorough preclinical evaluations, researchers and drug development professionals can continue to unlock the therapeutic potential of this remarkable heterocycle. The integration of computational tools, such as molecular docking and ADMET prediction, with traditional synthetic and biological approaches will further accelerate the discovery of the next generation of safe and effective thiophene-containing drugs.[1][18][25][26]

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: )
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
  • Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchG
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold - RSC Publishing. (URL: )

  • comparative study of thiophene versus benzene bioisosteres in drug design - Benchchem. (URL: )
  • Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide - Benchchem. (URL: )
  • Thiophene-Based Compounds | Encyclopedia MDPI. (URL: )
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (URL: [Link])

  • Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives - ResearchGate. (URL: [Link])

  • Gewald reaction - Wikipedia. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

  • “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold - ResearchGate. (URL: [Link])

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (URL: [Link])

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (URL: [Link])

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold - PMC. (URL: [Link])

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (URL: [Link])

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (URL: [Link])

  • Full article: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - Taylor & Francis. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (URL: [Link])

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (URL: [Link])

  • Gewald Reaction for Thiophene Synthesis | PDF - Scribd. (URL: [Link])

  • MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. (URL: [Link])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (URL: [Link])

  • Therapeutic importance of synthetic thiophene - PMC. (URL: [Link])

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods - PubMed. (URL: [Link])

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books. (URL: [Link])

  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

  • Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - NIH. (URL: [Link])

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central. (URL: [Link])

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (URL: [Link])

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones | Royal Society Open Science. (URL: [Link])

  • Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC. (URL: [Link])

  • Synthesis and antimicrobial evaluation of novel thiophene derivatives - ResearchGate. (URL: [Link])

Sources

In Silico Profiling of the Phenylamino-thiophen-3-yl-acetonitrile Scaffold: A Structural Biology & Chemometric Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of Phenylamino-thiophen-3-yl-acetonitrile Interactions Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Context

The This compound scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space. Unlike rigid thiophene-3-carbonitriles, the -3-yl-acetonitrile moiety introduces a methylene linker (-CH2-CN), conferring specific conformational flexibility that allows the nitrile group to explore distinct sub-pockets within a biological target (e.g., the Ribose-binding pocket or Solvent Front of kinases like EGFR or VEGFR-2 ).

This guide delineates a rigorous in silico workflow to model the interactions of this scaffold. It moves beyond standard docking to incorporate Quantum Mechanical (QM) parameterization of the flexible acetonitrile tail and MM/GBSA free energy calculations to validate binding stability.

The Pharmacophore Hypothesis[1][2][3]
  • Phenylamino (Donor): Acts as a hydrogen bond donor (NH) to the kinase hinge region (e.g., Met793 in EGFR). The phenyl ring participates in

    
    -
    
    
    
    T-shaped interactions with the gatekeeper residue.
  • Thiophene Core (Scaffold): Provides the structural orientation, positioning the substituents.

  • 3-yl-Acetonitrile (Acceptor/Probe): The flexible nitrile arm acts as a hydrogen bond acceptor or dipole probe, capable of interacting with lysine catalytic triads (e.g., Lys745) or solvent water networks.

Computational Workflow Architecture

The following directed graph illustrates the integrated pipeline, enforcing a "self-validating" loop where MD simulation results feed back into ligand optimization.

InSilicoWorkflow LigandPrep Ligand Preparation (QM DFT Optimization) ConfSearch Conformational Analysis (Acetonitrile Tail Rotation) LigandPrep->ConfSearch TargetPrep Target Preparation (PDB: EGFR/VEGFR) Docking Molecular Docking (Grid: Hinge + Gatekeeper) TargetPrep->Docking ConfSearch->Docking MD_Sim MD Simulation (100ns) (RMSD/RMSF Stability) Docking->MD_Sim BindingEnergy MM/GBSA Calculation (dG Binding) MD_Sim->BindingEnergy Validation Experimental/Lit Validation (IC50 Correlation) BindingEnergy->Validation Validation->LigandPrep Refine Scaffold

Figure 1: Iterative in silico workflow for evaluating thiophene-acetonitrile derivatives. Note the feedback loop from validation to ligand refinement.

Protocol 1: Ligand Construction & QM Parameterization

Standard force fields (GAFF/CHARMM) often poorly parameterize the torsion angle of the methylene-nitrile group relative to the thiophene ring. To ensure accuracy, we employ Density Functional Theory (DFT).

Methodology
  • Structure Generation: Build the 2-(phenylamino)thiophen-3-yl-acetonitrile core in 3D.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: B3LYP/6-311G(d,p).

    • Objective: Calculate the rotational energy barrier of the C(thiophene)-C(methylene)-C(nitrile) bond.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges to replace standard partial charges, ensuring the electron-withdrawing effect of the nitrile is accurately modeled.

Why this matters: The -CH2CN group is not rigid. An incorrect torsion parameter will force the ligand into an artificial pose during docking, leading to false negatives.

Protocol 2: Molecular Docking Strategy

We focus on EGFR (PDB: 4HJO) as a representative target due to the known affinity of thiophene-based inhibitors for the ATP-binding cleft.

Grid Box Definition
  • Center: Coordinates of the co-crystallized ligand (e.g., Erlotinib).

  • Dimensions:

    
     Å.
    
  • Constraints: Define a Hydrogen Bond constraint on Met793 (Hinge Region). This forces the phenylamino NH to orient correctly, mimicking the adenine ring of ATP.

Scoring & Pose Selection

Do not rely solely on the lowest docking score (kcal/mol). Filter poses based on specific interaction fingerprints:

Interaction TypeTarget Residue (EGFR)Ligand MoietyCriterion for Selection
H-Bond (Donor) Met793 (Backbone O)Phenylamino (NH)Distance < 3.0 Å
Hydrophobic Leu718, Val726Thiophene Ring

-Alkyl interaction
Electrostatic Lys745 (Catalytic)Acetonitrile (-CN)Dipole alignment

-

Stacking
Phe723Phenyl RingT-shaped or Parallel

Protocol 3: Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD simulations are required to verify if the flexible acetonitrile tail remains bound or flops into the solvent.

Simulation Setup (GROMACS/Amber)
  • System: Ligand-Protein complex in a cubic box.

  • Solvent: TIP3P water model; 10 Å buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT (1 ns) to stabilize temperature (300 K).

    • NPT (1 ns) to stabilize pressure (1 bar).

  • Production Run: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A stable binder should plateau < 2.5 Å. If the acetonitrile tail causes the RMSD to fluctuate > 4 Å, the ligand is unstable.

  • Hydrogen Bond Lifetime: Calculate the % occupancy of the Met793 H-bond. High affinity requires > 60% occupancy.

Interaction Logic & Signaling Pathway

To understand the downstream effect of inhibiting the target (e.g., EGFR), we visualize the signaling cascade. The phenylamino-thiophene scaffold blocks the ATP pocket, preventing auto-phosphorylation.

SignalingPathway Inhibitor Phenylamino- thiophene (Ligand) EGFR EGFR (Kinase Domain) Inhibitor->EGFR Competitive Inhibition Phos Auto- phosphorylation EGFR->Phos ATP ATP ATP->EGFR Blocked Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Mechanism of Action. The ligand competes with ATP, halting the RAS/RAF/MEK cascade.

ADMET Profiling (Toxicity Warning)

While the scaffold is promising, the acetonitrile (-CH2CN) group poses specific metabolic risks compared to a stable carbonitrile (-CN).

  • Metabolic Instability: The methylene protons (

    
     to the nitrile) are acidic. CYP450 enzymes can hydroxylate this position, leading to the release of cyanide ions (
    
    
    
    ) in vivo.
  • In Silico Filter:

    • Run Brenk Structural Alert filters.

    • Calculate BDE (Bond Dissociation Energy) of the

      
      -protons. If BDE < 85 kcal/mol, the compound is a high metabolic risk.
      

Recommendation: If toxicity is flagged, consider bioisosteric replacement of the -CH2CN with a cyanocyclopropyl or oxetane ring to remove the acidic protons while maintaining the dipole.

References

  • Structure-Based Design of Thiophene Kinase Inhibitors Title: Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Personalized Medicine (2022) URL:[1][Link]

  • JNK3 Inhibition by Thiophene Scaffolds Title: Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • EGFR Targeting by Thiophene Derivatives Title: Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors Source: RSC Advances (2021) URL:[Link]

  • Docking Methodologies for Thiophene-based Ligands Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies Source: Scientific Reports (2024) URL:[Link]

Sources

Technical Guide: Phenylamino-thiophen-3-YL-acetonitrile (CAS 904817-00-1)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Phenylamino-thiophen-3-yl-acetonitrile (CAS 904817-00-1) is a specialized α-aminonitrile intermediate used primarily in the synthesis of non-natural amino acids and heterocyclic drug scaffolds. Structurally, it represents a "masked" amino acid, serving as the direct precursor to 2-amino-2-(thiophen-3-yl)acetic acid (3-Thienylglycine) via hydrolysis.

In medicinal chemistry, this compound is valued for its bioisosterism . The thiophene ring mimics the phenyl ring found in Phenylglycine but offers distinct electronic properties (electron-rich) and metabolic profiles, making it a critical building block for modifying peptide-based therapeutics and kinase inhibitors.

Chemical Profile
PropertySpecification
CAS Number 904817-00-1
IUPAC Name 2-(phenylamino)-2-(thiophen-3-yl)acetonitrile
Synonyms α-(Phenylamino)-3-thiopheneacetonitrile; 3-Thienyl-N-phenyl-glycinonitrile
Molecular Formula C₁₂H₁₀N₂S
Molecular Weight 214.29 g/mol
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in water
Key Functional Groups Nitrile (-CN), Secondary Amine (-NH-), Thiophene (Heterocycle)

Part 2: Synthesis Protocol (The Strecker Reaction)

The most robust route to CAS 904817-00-1 is the three-component Strecker Synthesis . This method couples an aldehyde, an amine, and a cyanide source.

Mechanistic Pathway

The reaction proceeds via the in situ formation of an imine (Schiff base) between 3-thiophenecarboxaldehyde and aniline, followed by the nucleophilic attack of the cyanide ion on the imine carbon.

StreckerMechanism Aldehyde 3-Thiophenecarboxaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Amine Aniline Amine->Imine - H2O Cyanide TMSCN or NaCN Product CAS 904817-00-1 (α-Aminonitrile) Cyanide->Product Source Imine->Product + Cyanide Source (Nucleophilic Attack)

Figure 1: The three-component Strecker synthesis pathway forming the α-aminonitrile scaffold.

Experimental Procedure

Note: This protocol assumes a standard laboratory scale (10 mmol).

Reagents:

  • 3-Thiophenecarboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Alternative: NaCN/AcOH]

  • Catalyst: Iodine (5 mol%) or InCl₃ (2 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.12 g, 10 mmol) and aniline (0.93 g, 10 mmol) in anhydrous MeCN (20 mL). Stir at room temperature for 30 minutes. Observation: Solution may turn yellow/orange indicating imine formation.

  • Cyanide Addition: Cool the mixture to 0°C. Add the catalyst (e.g., Iodine, 127 mg) followed by the dropwise addition of TMSCN (1.5 mL, 12 mmol).

    • Safety Alert: TMSCN is volatile and hydrolyzes to HCN. Perform strictly in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

  • Quench & Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure aminonitrile.

Part 3: Applications & Downstream Chemistry

The primary utility of CAS 904817-00-1 lies in its conversion to biologically active derivatives.

Hydrolysis to Non-Natural Amino Acids

The nitrile group is a "masked" carboxylic acid. Acidic hydrolysis yields 3-Thienylglycine , a valuable building block for peptide drugs.

  • Reagents: 6M HCl or H₂SO₄, Reflux, 12h.

  • Significance: 3-Thienylglycine is used to constrain peptide conformation and increase resistance to enzymatic degradation compared to natural Phenylglycine.

Heterocycle Synthesis (Imidazoles)

The aminonitrile motif is a precursor to 1,2-diamines (via reduction) or imidazoles (via cyclization with aldehydes), which are ubiquitous in kinase inhibitors.

Applications Core CAS 904817-00-1 (Aminonitrile) Acid Acid Hydrolysis (HCl/Reflux) Core->Acid Red Reduction (LiAlH4) Core->Red Thienylglycine 3-Thienylglycine (Non-Natural Amino Acid) Acid->Thienylglycine -NH3 Diamine 1,2-Diamine Scaffold (Kinase Inhibitor Precursor) Red->Diamine +H2

Figure 2: Divergent synthetic utility of the aminonitrile core.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ 5.3–5.6 ppm (s, 1H) The methine proton (-CH-) attached to the nitrile is diagnostic. It appears as a singlet (or doublet if coupled to NH).
¹H NMR (CDCl₃) δ 4.0–4.5 ppm (br s, 1H) The amine proton (-NH-). Exchangeable with D₂O.
IR Spectroscopy ~2230–2250 cm⁻¹ Weak but sharp band corresponding to the Nitrile (C≡N) stretch.
IR Spectroscopy ~3300–3400 cm⁻¹ Secondary amine (N-H) stretch.
Mass Spectrometry m/z 215 [M+H]⁺ Confirm molecular ion in positive mode ESI.

Part 5: Safety & Handling (Critical)

1. Cyanide Hazard: Although the final product is a stable nitrile, the synthesis involves TMSCN or cyanide salts.

  • Protocol: Always keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby.

  • Waste: All aqueous waste from the reaction must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize residual cyanide before disposal.

2. Skin Absorption: Aminonitriles can be absorbed through the skin. Wear double nitrile gloves and a lab coat.

3. Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Aminonitriles can degrade slowly to the corresponding ketone and amine if exposed to moisture and air.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76372, 2-(phenylamino)acetonitrile Derivatives. Retrieved from [Link]

  • PrepChem. Synthesis of α-amino-3-thiopheneacetic acid (Thienylglycine) via Aminonitrile Hydrolysis. Retrieved from [Link]

Strategic Utilization of Substituted Thiophene Acetonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Substituted thiophene acetonitriles represent a critical class of heterocyclic building blocks in modern drug discovery. Acting as bioisosteres to phenylacetonitriles, they offer unique physicochemical advantages—specifically in modulating lipophilicity (LogP), metabolic stability, and


-stacking interactions—without significantly altering the steric footprint of the lead compound.

This guide provides an in-depth analysis of the physicochemical properties, reactivity profiles, and synthetic utility of these compounds. It moves beyond basic characterization to explore the "Thiophene Effect" —the specific electronic influence of the sulfur atom on the acidity of the


-methylene protons and the subsequent reactivity of the nitrile group.

Physicochemical Profiling & Bioisosterism

The strategic value of thiophene acetonitriles lies in their relationship to their benzene counterparts. The thiophene ring is electron-rich (excessive


-electrons) yet the sulfur atom acts as an inductive electron-withdrawing group (EWG) relative to the carbon framework.
Comparative Properties: Thiophene vs. Benzene Scaffolds

The following table contrasts 2-thiopheneacetonitrile with phenylacetonitrile, highlighting the subtle shifts that medicinal chemists can exploit to tune drug-like properties.

Property2-ThiopheneacetonitrilePhenylacetonitrileImplications for Drug Design
Molecular Weight 123.18 g/mol 117.15 g/mol Negligible difference in mass.
LogP (Lipophilicity) 1.13 – 1.81 (Experimental)1.56 – 1.65Thiophene analogs often exhibit slightly lower or comparable lipophilicity, improving aqueous solubility in some series.
Boiling Point 235–238 °C233–234 °CSimilar volatility profiles for process handling.
Density 1.157 g/mL1.015 g/mLThiophene derivatives are denser, affecting extraction layer separation (often bottom layer in aqueous workups).

-Proton Acidity (

)
~19–20 (Estimated in DMSO)21.9 (DMSO)Critical: The thiophene ring stabilizes the carbanion better than benzene, making alkylation facile but requiring careful base selection to avoid over-alkylation.
Aromatic Character Lower Resonance EnergyHigh Resonance EnergyThiophene is more susceptible to oxidative metabolism (S-oxidation) and electrophilic attack.
Structural Visualization: The Reactivity Landscape

The following diagram outlines the core reactivity nodes of the thiophene acetonitrile scaffold.

ThiopheneReactivity Core Thiophene Acetonitrile (Scaffold) Alpha Alpha-Methylene (-CH2-) High Acidity (pKa ~19) Core->Alpha Nitrile Nitrile Group (-CN) Electrophilic Carbon Core->Nitrile Ring Thiophene Ring Electron Rich Core->Ring Alkylation Mono/Dialkylation (C-C Bond Formation) Alpha->Alkylation Base/R-X Reduction Reduction to Ethylamine (Primary Amine) Nitrile->Reduction LAH or H2/Cat Hydrolysis Hydrolysis to Acetic Acid/Amide Nitrile->Hydrolysis H3O+ or OH- Halogenation Electrophilic Substitution (C5 Position) Ring->Halogenation NBS/NCS

Figure 1: Reactivity landscape of thiophene acetonitriles, highlighting the three distinct zones for chemical modification.

Electronic Structure & Reactivity

The "Thiophene Effect" on Acidity

The acidity of the


-methylene protons is the defining feature for synthetic manipulation. In 2-thiopheneacetonitrile, the sulfur atom exerts an inductive withdrawing effect (-I), while the ring system can stabilize the resulting carbanion through resonance.
  • Mechanism: Upon deprotonation, the negative charge is delocalized into the nitrile group (primary resonance) and partially into the thiophene ring.

  • Consequence: The

    
     is approximately 2–3 units lower than phenylacetonitrile. This means weaker bases (e.g., alkoxides like NaOEt) can be used for deprotonation, whereas phenyl analogs often require stronger bases (e.g., NaH, LDA) for efficient mono-alkylation.
    
Substituent Effects (Hammett Correlation)

When substituting the thiophene ring (e.g., at the 5-position), the electronic properties shift predictably:

  • Halogens (Cl, Br): Increase acidity of the

    
    -protons and lipophilicity. They deactivate the ring toward oxidative metabolism.
    
  • Alkyls (Methyl, Ethyl): Decrease acidity slightly (electron-donating) and increase lipophilicity.

  • Nitro/Cyano on Ring: Drastically increase acidity, potentially leading to side reactions like self-condensation if not handled at low temperatures.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC/NMR monitoring points).

Protocol A: Controlled -Alkylation (C-C Bond Formation)

Objective: Synthesis of mono-alkylated derivatives (precursors to complex pharmacophores).

Reagents:

  • Substrate: 2-Thiopheneacetonitrile (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.1 eq) - Chosen for solubility and pKa match.

  • Electrophile: Alkyl Halide (R-X) (1.05 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2-thiopheneacetonitrile and anhydrous THF under

    
     atmosphere. Cool to -78 °C.
    
    • Rationale: Low temperature prevents self-condensation (Thorpe-Ziegler reaction) of the nitrile.

  • Deprotonation: Add KOtBu solution dropwise over 20 minutes.

    • Checkpoint: Solution should turn deep yellow/orange, indicating carbanion formation. Stir for 30 mins.

  • Alkylation: Add the Alkyl Halide (dissolved in THF) slowly.

  • Warm-up: Allow the mixture to warm to 0 °C over 2 hours.

    • Validation: Aliquot for TLC. Disappearance of starting material (

      
       in Hex/EtOAc) confirms conversion.
      
  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: Nitrile Reduction to Ethylamine

Objective: Converting the nitrile to a primary amine (bioisostere of phenethylamine).

Reagents:

  • Substrate: Alkylated Thiophene Acetonitrile

  • Reductant:

    
     (2.0 eq) or 
    
    
    
  • Solvent: Diethyl Ether or THF[1]

Workflow Diagram:

ReductionProtocol Start Start: Thiophene Acetonitrile Step1 Add to LiAlH4/THF (0°C) (Exothermic Control) Start->Step1 Step2 Reflux (2-4 Hours) Complete Reduction Step1->Step2 Check Checkpoint: IR Spectroscopy (Disappearance of CN peak at ~2250 cm-1) Step2->Check Quench Fieser Workup (Water -> 15% NaOH -> Water) Check->Quench Product End: Thiophene Ethylamine Quench->Product

Figure 2: Step-wise reduction protocol with spectroscopic validation checkpoint.

Handling, Stability & Safety

Working with thiophene acetonitriles requires strict adherence to safety protocols due to the nitrile moiety and the sulfur heterocycle.

Thermal & Oxidative Stability
  • Thermal: Generally stable up to 200 °C. However, in the presence of strong acids or bases at high temperatures, the nitrile can hydrolyze.

  • Oxidative: The thiophene sulfur is prone to oxidation to sulfoxides/sulfones (

    
    ) if exposed to peroxides or m-CPBA. Avoid oxidizing conditions unless ring modification is intended.
    
Safety Profile (HSE)
  • Toxicity: Classified as Acute Tox. 3 (Oral/Dermal/Inhalation). High affinity for cytochrome P450 enzymes due to the thiophene ring.

  • Metabolism: Thiophene rings can be metabolically activated to reactive S-oxides or epoxides, which are potential Michael acceptors. In drug design, blocking the 5-position (e.g., with Chlorine or Methyl) is a common strategy to prevent metabolic toxicity.

  • Cyanide Hazard: While the CN group is covalently bonded, combustion or strong metabolic hydrolysis can release cyanide ions. Standard cyanide antidotes (hydroxocobalamin) should be available in the facility.

References

  • Physicochemical Properties of 2-Thiopheneacetonitrile. ChemicalBook/Sigma-Aldrich Data Sheets.

  • Bioisosterism in Drug Design: Thiophene vs. Benzene. Journal of Medicinal Chemistry.

  • Acidity of Nitriles and Heterocyclic Effects. Bordwell pKa Table (DMSO).

  • Synthesis of Duloxetine and Thiophene Intermediates. ResearchGate / NepJOL.

  • Safety Data Sheet (SDS) - 2-Thiopheneacetonitrile. Fisher Scientific.

Sources

Methodological & Application

Paal-Knorr thiophene synthesis for novel analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Novel Thiophene Analogs via the Paal-Knorr Reaction for Drug Discovery Platforms

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its capacity for diverse biological interactions makes it a high-value target for novel drug design.[1][2][3] The Paal-Knorr thiophene synthesis, a robust and versatile reaction, provides a direct and efficient pathway to construct substituted thiophenes from readily available 1,4-dicarbonyl compounds.[4][5][6] This application note delivers an in-depth guide to the Paal-Knorr thiophene synthesis, focusing on its mechanistic underpinnings, strategic application in creating libraries of novel analogs for structure-activity relationship (SAR) studies, and a detailed, field-tested laboratory protocol.

Mechanistic Insights: The "Why" Behind the Synthesis

The Paal-Knorr thiophene synthesis is the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring.[7][8][9] Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes.

Core Transformation: The reaction fundamentally replaces the two carbonyl oxygens of the 1,4-diketone with a single sulfur atom and forms a new aromatic ring through cyclization and dehydration.

The Role of the Sulfurizing Agent: Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are not merely sulfur donors. They are bifunctional, acting as both a sulfurizing agent to convert carbonyls to thiocarbonyls and a powerful dehydrating agent to drive the final aromatization step.[4][5][7][10]

Accepted Reaction Pathway: Early hypotheses suggested the reaction might proceed through a furan intermediate that was subsequently sulfurized. However, experimental evidence demonstrated that treating isolated furans with phosphorus pentasulfide gave inconsistent results compared to the direct treatment of 1,4-dicarbonyls.[4][5] This led to the currently accepted mechanism, which proceeds through the sulfurization of the dicarbonyl.[4][11] While the exact intermediates are still a subject of some investigation, the pathway is believed to involve the formation of a thioketone, which facilitates the ring closure.[4][12]

The proposed mechanism involves the following key steps:

  • Enolization: The 1,4-dicarbonyl compound undergoes tautomerization to its enol form.

  • Sulfurization: The sulfurizing agent (e.g., P₄S₁₀) converts one or both carbonyl groups into a more reactive thioketone (thione).

  • Intramolecular Cyclization: The enol oxygen or hydroxyl group attacks the thiocarbonyl carbon, initiating ring closure to form a five-membered dihydrothiophene intermediate.

  • Dehydration: The powerful dehydrating nature of the sulfurizing agent facilitates the elimination of two molecules of water, leading to the formation of the stable, aromatic thiophene ring.

Paal_Knorr_Thiophene_Mechanism Paal-Knorr Thiophene Synthesis Mechanism start 1,4-Dicarbonyl Compound enol Enol/Enolate Intermediate start->enol Tautomerization reagent + Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's) thioketone Thioketone Intermediate enol->thioketone Sulfurization cyclized Cyclized Hemithioacetal Intermediate thioketone->cyclized Intramolecular Cyclization product Substituted Thiophene cyclized->product Dehydration h2o - 2 H₂O

Caption: Proposed mechanism of the Paal-Knorr Thiophene Synthesis.

Protocol: Synthesis of 2,5-diphenylthiophene

This protocol details the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione, serving as a representative example for the synthesis of novel analogs. The choice of substituents on the starting diketone directly translates to the final thiophene analog, making this a powerful tool for building a compound library.

Materials and Equipment
Reagent/MaterialCAS NumberM.W.QuantityNotes
1,4-Diphenyl-1,4-butanedione495-71-6238.282.38 g (10 mmol)Starting material.
Lawesson's Reagent19172-47-5404.474.45 g (11 mmol)Sulfurizing agent. Handle with care.
Toluene108-88-392.1450 mLAnhydrous solvent.
Saturated NaHCO₃ (aq)N/AN/A50 mLFor quenching.
Brine (Saturated NaCl)N/AN/A50 mLFor washing.
Anhydrous MgSO₄7487-88-9120.37~5 gDrying agent.
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction.
Hexanes110-54-386.18As neededFor chromatography.
Silica Gel63231-67-460.08As neededFor column chromatography.

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, oil bath, separatory funnel, rotary evaporator, chromatography column.

Step-by-Step Experimental Procedure

A. Reaction Setup & Execution

  • Inert Atmosphere: Assemble the 250 mL round-bottom flask with a magnetic stir bar and reflux condenser under a nitrogen atmosphere. This is crucial to prevent moisture, which can decompose the sulfurizing agent.

  • Reagent Addition: To the flask, add 1,4-diphenyl-1,4-butanedione (10 mmol) and anhydrous toluene (50 mL). Stir until the solid is fully dissolved.

  • Sulfurizing Agent: Carefully add Lawesson's Reagent (11 mmol) to the solution. Causality Note: Adding the reagent in one portion is acceptable here, but for larger scales or more reactive substrates, portion-wise addition is recommended to manage the exothermic nature and initial gas evolution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) using an oil bath. The solution will typically turn a dark color.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting diketone spot and the appearance of a new, less polar product spot indicates completion. The reaction is typically complete within 2-4 hours.

B. Work-up and Purification

  • Cooling: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.

  • Quenching (Critical Safety Step): Conduct this step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (50 mL) while stirring. This will quench any remaining reactive sulfur species and neutralize acidic byproducts. Expect vigorous gas evolution (H₂S - toxic, rotten egg smell)! [5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid via column chromatography on silica gel, eluting with hexanes or a hexanes/DCM gradient to afford the pure 2,5-diphenylthiophene as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized analog must be confirmed.

AnalysisExpected Result for 2,5-diphenylthiophene
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.55 (m, 4H, Ar-H), 7.40-7.35 (m, 4H, Ar-H), 7.30-7.25 (m, 2H, Ar-H), 7.24 (s, 2H, Thiophene-H).
¹³C NMR (101 MHz, CDCl₃)δ 143.9, 134.5, 129.1, 127.8, 125.9, 123.8.
Mass Spec (EI)m/z (%) = 236.07 (M⁺, 100).
Melting Point 152-154 °C.
Yield Typically 75-90%.

Experimental Workflow & Troubleshooting

A robust workflow ensures reproducibility and efficient problem-solving.

Paal_Knorr_Workflow Synthesis & Purification Workflow setup 1. Reaction Setup (Inert Atmosphere) reflux 2. Add Reagents & Reflux setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete? workup 4. Cool & Quench (Caution: H₂S!) monitor->workup Complete extract 5. Extraction & Washing workup->extract purify 6. Dry, Concentrate & Purify (Column) extract->purify char 7. Characterize (NMR, MS, etc.) purify->char

Caption: General workflow for Paal-Knorr thiophene synthesis.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive Lawesson's Reagent (hydrolyzed); Insufficient heating; Wet solvent/glassware.Use fresh, high-quality Lawesson's Reagent; Ensure reaction reaches reflux temperature; Use anhydrous solvent and oven-dried glassware.
Incomplete Reaction Insufficient reaction time; Steric hindrance from bulky substituents on the diketone.Increase reflux time and continue monitoring by TLC; Consider switching to a higher-boiling solvent like xylene or explore microwave-assisted conditions.[4]
Complex Mixture of Products Reaction temperature too high causing decomposition; Impure starting materials.Reduce reaction temperature slightly; Confirm purity of starting diketone by NMR or melting point before starting.
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the chromatography eluent carefully; Consider recrystallization as an alternative or complementary purification step.

Conclusion

The Paal-Knorr thiophene synthesis is a time-honored yet highly relevant method for the construction of substituted thiophenes.[6][10] Its operational simplicity, tolerance for a wide range of substituents, and the commercial availability of diverse 1,4-dicarbonyl precursors make it an indispensable tool in modern drug discovery. By understanding the underlying mechanism and adhering to a robust, safety-conscious protocol, researchers can efficiently generate libraries of novel thiophene analogs to fuel the discovery of next-generation therapeutics.

References

  • Paal–Knorr synthesis. In: Wikipedia. [Link]

  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]

  • Synthesis of Furan and Thiophene. Author Provided. [Link]

  • Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives. ResearchGate. [Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Thiophene and Furan Synthesis Methods. Scribd. [Link]

  • Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Author Provided. [Link]

  • Paal–Knorr synthesis. Grokipedia. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • From 1,4-dicarbonyl compounds and a source of sulfide (Paal–Knorr thiophene synthesis or P). Author Provided. [Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

Advanced Cell-Based Assay Profiling for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, serving as versatile bioisosteres for benzene rings to improve pharmacokinetic profiles. However, their specific physicochemical properties—high lipophilicity, potential for metabolic S-oxidation, and photo-reactivity—demand specialized handling in cell-based assays. This guide provides a rigorous, field-proven framework for evaluating thiophene derivatives, focusing on solubility management, cytotoxicity profiling, and functional anti-inflammatory validation.

Module 1: Compound Management & Solubility Optimization

The Challenge: Thiophene derivatives are characteristically lipophilic. A common failure mode in cell assays is "compound crash-out"—micro-precipitation in aqueous media that mimics cytotoxicity, leading to false positives (non-specific cell death) or false negatives (lack of availability).

The "Crash-Out" Prevention Protocol

Do not treat thiophenes like standard small molecules. Use the Intermediate Dilution Method rather than direct addition to media.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a master stock of 10 mM. Vortex for 1 minute.

    • Critical Check: If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Plate (The 100x Step):

    • Prepare a 96-well "Intermediate Plate" using sterile PBS or serum-free media.

    • Dilute the DMSO stock 1:10 into this plate (e.g., 10 µL stock + 90 µL PBS).

    • Observation: Check for turbidity immediately. If precipitation occurs here, the compound is insoluble at this tier. You must use a solubility enhancer (e.g., 0.5% Tween-80 or cyclodextrin) before cell contact.

  • Final Dosing: Transfer from the Intermediate Plate to the Cell Plate to achieve the final 1x concentration (keeping final DMSO < 0.5%).

Light Sensitivity (Phototoxicity)

Thiophene rings can act as photosensitizers, generating Reactive Oxygen Species (ROS) upon exposure to ambient light (Type I/II mechanisms).

  • Protocol Adjustment: Perform all liquid handling in low-light conditions (amber tubes or dim room). Wrap incubation plates in aluminum foil during the 24–72 hour treatment phase to distinguish intrinsic toxicity from phototoxicity.

Module 2: Cytotoxicity & Proliferation Profiling

Objective: Determine the IC50 of thiophene derivatives against cancer lines (e.g., HepG2, HeLa, MCF-7) while ruling out false toxicity due to precipitation.

Assay Choice: MTT vs. Resazurin

While MTT is standard, thiophene derivatives containing reducing moieties can sometimes directly reduce tetrazolium salts, causing high background.

  • Recommendation: Use Resazurin (Alamar Blue) for the primary screen as it is non-lytic and less prone to chemical interference by sulfur-containing heterocycles. Use MTT only for endpoint confirmation.

Detailed Protocol (MTT Endpoint)

Materials: HepG2 cells, MTT Reagent (5 mg/mL in PBS), DMSO.

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing the thiophene derivative (0.1 µM – 100 µM) prepared via the Intermediate Dilution Method.

    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin 1 µM), Blank (Media only).

  • Incubation: Incubate for 48h at 37°C, 5% CO2. Protect from light.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate media (do not disturb formazan crystals). Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:



Module 3: Functional Anti-Inflammatory Assay (NO Inhibition)

Context: Many thiophene derivatives are designed as COX-2 or LOX inhibitors. The standard validation model is Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW 264.7 macrophages.

Experimental Logic
  • Basal State: Macrophages produce negligible NO.

  • Induction: LPS triggers TLR4, activating NF-kB, leading to iNOS expression and NO release.

  • Intervention: Thiophene derivatives should block this pathway (upstream at TLR4 or downstream at iNOS).

  • Readout: Griess Reagent measures Nitrite (

    
    ), the stable metabolite of NO.
    
Step-by-Step Protocol

Cells: RAW 264.7 (Mouse Macrophages). Reagents: LPS (E. coli serotype), Griess Reagent (1% Sulfanilamide, 0.1% NED).

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with Thiophene derivatives (10, 25, 50 µM) for 1 hour prior to inflammation induction.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control."

  • Co-Incubation: Incubate for 24 hours.

  • Harvest: Transfer 100 µL of supernatant to a fresh transparent 96-well plate.

  • Griess Reaction: Add 100 µL Griess Reagent. Incubate 10 mins at Room Temp (protect from light).

  • Quantification: Measure Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

Module 4: Mechanism of Action (Kinase Signaling)

Thiophene derivatives frequently target Receptor Tyrosine Kinases (RTKs) like VEGFR-2 or EGFR.

Visualization of Signaling Pathways

The following diagram illustrates the screening workflow and the specific signaling nodes (NF-kB/NO and RTK) often targeted by thiophenes.

Thiophene_Assay_Workflow cluster_Cytotox Module 2: Cytotoxicity cluster_Function Module 3: Anti-Inflammatory (RAW 264.7) Compound Thiophene Derivative (Lipophilic) Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility NFkB NF-kB Translocation Compound->NFkB Inhibition? MTT MTT/Resazurin Assay (HepG2/HeLa) Solubility->MTT LPS LPS Induction (TLR4 Activation) Solubility->LPS Non-toxic dose Viability IC50 Determination MTT->Viability LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Release (Griess Assay) iNOS->NO

Caption: Integrated workflow for thiophene profiling, linking solubility checks to cytotoxicity and functional NO inhibition pathways.

Module 5: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation in wells "Crash-out" upon media contact.Use the Intermediate Dilution Method (Section 1.1). Add 1% BSA to media to act as a carrier.
High background in MTT Thiophene reducing the tetrazolium.Switch to Resazurin or perform a "Wash Step" before adding MTT reagent.
Inconsistent IC50 Phototoxicity.Strictly protect plates from light during incubation. Thiophenes can generate singlet oxygen.
Low NO inhibition Poor cellular uptake.Check logP. If >4, extend pre-incubation time to 4 hours to allow membrane permeation.
Data Reporting Standards

When publishing data on thiophene derivatives, ensure the following are reported to meet E-E-A-T standards:

  • DMSO Concentration: Explicitly state the final % (e.g., 0.1%).

  • Solubility Limit: Report the highest concentration tested without precipitation.

  • Light Conditions: State "Assays performed under light-protected conditions."

References

  • Mak, K. K., et al. (2022).[1] Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.[1][2] ChemistryOpen, 11(10).[1]

  • Zhang, J., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.[3][4][5] International Journal of Nanomedicine.

  • Fuse, S., et al. (2017). Thiophene-Based Organic D–π–A Dyes as Potent Sensitizers for Photodynamic Therapy.[6] Photochemistry and Photobiology.

  • Alvarado, Y. J., et al. (2010). Solubility of thiophene-2-carboxaldehyde phenylhydrazone derivatives in aqueous DMSO... inhibition of lymphoproliferation.[7] Journal of Solution Chemistry.

Sources

Application Note: Phenylamino-thiophen-3-yl-acetonitrile as a Potent MK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine production.[1][2][3] While p38 inhibitors have been extensively studied, they often suffer from toxicity due to off-target effects and feedback loop inhibition. Consequently, MAPKAPK2 (MK2) , a direct downstream substrate of p38, has emerged as a superior therapeutic target. MK2 governs the stability and translation of mRNA for key cytokines, including TNF-


, IL-6, and IL-1

.

Phenylamino-thiophen-3-yl-acetonitrile represents the core pharmacophore of a highly specific class of MK2 inhibitors (often exemplified by MK2 Inhibitor III ). Unlike upstream p38 inhibitors, targeting MK2 with this scaffold prevents cytokine release without affecting the p38-dependent activation of downstream targets involved in housekeeping functions, thereby offering a safer toxicological profile.

Key Compound Properties
PropertyDescription
Chemical Class Aminothiophene / Thiophene-acetonitrile derivative
Primary Target MAPKAPK2 (MK2)
Mechanism ATP-Competitive Inhibitor
IC50 (Enzymatic) ~8.5 nM (MK2)
IC50 (Cellular) ~4.4

M (TNF-

release in U937/THP-1)
Solubility Soluble in DMSO (>5 mg/mL); Poor aqueous solubility

Mechanism of Action (MOA)

The this compound scaffold functions as an ATP-competitive inhibitor .[4] It binds to the ATP-binding pocket of the active MK2 kinase, preventing the phosphorylation of its primary substrate, HSP27 (Heat Shock Protein 27).

Under normal inflammatory stress (e.g., LPS stimulation), p38 phosphorylates MK2. Activated MK2 phosphorylates HSP27, causing it to dissociate from actin filaments and facilitate the export of cytokine mRNA from the nucleus to the cytoplasm for translation. By blocking MK2, this compound sequesters pro-inflammatory mRNA in the nucleus, effectively silencing the inflammatory response.

Pathway Visualization

MK2_Pathway Stress Inflammatory Stress (LPS/Cytokines) p38 p38 MAPK (Phosphorylated) Stress->p38 Activates MK2 MK2 Kinase (Active) p38->MK2 Phosphorylates (Thr222) HSP27 HSP27 (Phosphorylated) MK2->HSP27 Phosphorylates Inhibitor This compound (Inhibitor) Inhibitor->MK2 Blocks ATP Pocket mRNA Cytokine mRNA (Translation/Stability) HSP27->mRNA Stabilizes Response TNF-alpha / IL-6 Release mRNA->Response Production

Figure 1: The p38/MK2 signaling cascade.[1][2][5][4] The inhibitor (black hexagon) competitively binds MK2, preventing HSP27 phosphorylation and subsequent cytokine production.

Preparation and Handling

Critical Note: This compound is hydrophobic. Proper handling is essential to prevent precipitation in aqueous buffers, which causes false negatives in assays.

  • Stock Preparation:

    • Dissolve the powder in 100% DMSO to a concentration of 10 mM .

    • Vortex for 1 minute to ensure complete solubilization.

    • Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solutions:

    • Prepare intermediate dilutions in 100% DMSO first.

    • "The 1000x Rule": When adding to cell culture or enzymatic buffers, keep the final DMSO concentration

      
       0.1% (or 1% if validated).
      
    • Example: To achieve 1

      
      M final assay concentration, dilute stock to 1 mM in DMSO, then add 1 
      
      
      
      L of this 1 mM solution to 999
      
      
      L of assay buffer.

Protocol A: Biochemical Kinase Assay (TR-FRET)

This protocol validates the inhibitor's potency (IC50) against purified MK2 enzyme using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Rationale: We use a low ATP concentration (


 apparent) to ensure the assay is sensitive to ATP-competitive inhibitors.
Materials
  • Enzyme: Recombinant Human MK2 (active).

  • Substrate: Fluorescein-labeled HSP27 peptide or generic Ser/Thr peptide (e.g., CREBtide).

  • ATP: Ultra-pure (set to

    
    , typically 10 
    
    
    
    M for MK2).
  • Detection: Terbium-labeled anti-phospho-peptide antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Step-by-Step Procedure
  • Compound Plate Prep:

    • Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (starting at 10

      
      M, 3-fold serial dilutions).
      
    • Transfer 50 nL of compound to a 384-well low-volume white plate (using an acoustic dispenser or pin tool).

  • Enzyme/Substrate Mix:

    • Dilute MK2 enzyme and Peptide Substrate in the Assay Buffer.

    • Concentration: Target 0.5 nM MK2 and 200 nM Substrate (final).

    • Add 5

      
      L of this mix to the wells containing the compound.
      
    • Incubation: 15 minutes at Room Temperature (RT) to allow inhibitor-enzyme binding.

  • Reaction Initiation:

    • Add 5

      
      L of ATP solution (20 
      
      
      
      M prepared, 10
      
      
      M final) to start the reaction.
    • Seal plate and incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Stop Solution containing EDTA (20 mM) and Terbium-labeled antibody (2 nM).
      
    • Incubate for 60 minutes.

  • Readout:

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).

    • Calculate the TR-FRET ratio (Em520/Em495).

Protocol B: Cellular Inflammation Assay (LPS-Induced TNF- )

This protocol assesses the compound's ability to permeate the cell membrane and inhibit the pathway in a physiological context.

Cell Line: THP-1 (Human monocytic leukemia) or U937 cells. Readout: ELISA for TNF-


.
Workflow Visualization

Cell_Assay Seed Seed THP-1 Cells (200k cells/well) Treat Pre-treat with Inhibitor (1 hr) Seed->Treat Stimulate Add LPS (1 ug/mL, 4 hrs) Treat->Stimulate Harvest Collect Supernatant Stimulate->Harvest ELISA Measure TNF-alpha Harvest->ELISA

Figure 2: Cellular assay workflow for validating MK2 inhibition.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed THP-1 cells in 96-well plates at

      
       cells/well in RPMI-1640 + 10% FBS.
      
    • Differentiation (Optional): For adherent macrophage-like phenotype, treat with PMA (100 nM) for 24h prior to assay.

  • Inhibitor Treatment:

    • Prepare 1000x stocks of this compound in DMSO.

    • Dilute into media to 1x concentration (Final DMSO 0.1%).

    • Add to cells and incubate for 1 hour at 37°C/5% CO

      
      .
      
    • Control: Include a DMSO-only vehicle control.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (from E. coli O111:B4) to a final concentration of 1

      
      g/mL.
      
    • Incubate for 4 hours . (TNF-

      
       peaks at 4 hours; IL-6 peaks at 18-24 hours).
      
  • Harvest & Analysis:

    • Centrifuge plate at 1500 rpm for 5 minutes to pellet cells.

    • Collect cell-free supernatant.

    • Quantify TNF-

      
       using a commercial Sandwich ELISA kit.
      
  • Data Analysis:

    • Normalize TNF-

      
       levels to the DMSO + LPS control (100% activity).
      
    • Plot % Inhibition vs. Log[Concentration] to determine EC50.

Data Validation & Troubleshooting

To ensure Scientific Integrity , every experiment must be self-validating.

IssueProbable CauseCorrective Action
High Background (Kinase Assay) Antibody concentration too high or non-specific binding.Titrate antibody; add 0.01% BSA or Brij-35 to buffer.
Low Potency (IC50 > 100 nM) High ATP concentration competing with inhibitor.Ensure ATP is at or below the

of the enzyme (approx 10

M for MK2).
Cell Toxicity Inhibitor precipitates or general cytotoxicity.Perform an MTT/CellTiter-Glo assay in parallel to ensure reduction in cytokine is not due to cell death.
No Inhibition in Cells Poor permeability or high protein binding.Verify solubility in media; perform assay in low-serum (1% FBS) media to reduce protein binding.

References

  • Anderson, D.R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[5][6] Journal of Medicinal Chemistry.[7][8] Available at: [Link]

Sources

Development of Phenylamino-thiophen-3-YL-acetonitrile for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Phenylamino-thiophen-3-yl-acetonitrile Scaffolds for Kinase Inhibition

Executive Summary

The This compound scaffold represents a specialized subclass of aminothiophenes, distinct from the classical Gewald-derived 3-carbonitriles. While the 3-carbonitrile (–CN) variants are well-documented privileged structures in kinase discovery (e.g., targeting IKK


, MK2, and EGFR), the 3-acetonitrile  (–CH

CN) homolog offers unique vector exploration for the "gatekeeper" regions of ATP-binding pockets.

This guide details the rational design, synthetic protocols, and biological validation of this scaffold. It addresses the specific challenge of synthesizing the elongated acetonitrile side chain and optimizing the phenylamino moiety for hydrophobic interactions.

Rational Design & Mechanism of Action

Structural Logic (SAR)

The scaffold functions as a bioisostere of the purine core found in ATP.

  • Thiophene Core: Acts as the central hinge-binding scaffold.

  • 2-Phenylamino Group: The nitrogen acts as a hydrogen bond donor to the hinge region (e.g., hinge backbone carbonyls). The phenyl ring projects into the hydrophobic back pocket (selectivity filter).

  • 3-Acetonitrile Group: Unlike the rigid nitrile directly attached to the ring, the methylene spacer (–CH

    
    –) in the acetonitrile group introduces flexibility. This allows the nitrile nitrogen to reach distinct polar residues (e.g., Lysine catalytic triad) or water networks that are inaccessible to the rigid 3-carbonitrile analogs.
    
Pathway Visualization

The following diagram illustrates the workflow from scaffold selection to lead identification.

DrugDiscoveryWorkflow cluster_features Pharmacophore Features Target Target Identification (Kinase ATP Pocket) Scaffold Scaffold Selection (Phenylamino-thiophene-3-yl-acetonitrile) Target->Scaffold Molecular Modeling Synthesis Synthesis Strategy (Buchwald-Hartwig / Nucleophilic Sub.) Scaffold->Synthesis Retrosynthesis Hinge Hinge Binder (-NH-) Scaffold->Hinge Pocket Hydrophobic Pocket (Phenyl Ring) Scaffold->Pocket Gatekeeper Gatekeeper Interaction (-CH2CN) Scaffold->Gatekeeper Assay In Vitro Screening (FRET / ADP-Glo) Synthesis->Assay Library Gen Assay->Synthesis SAR Feedback Lead Lead Candidate (IC50 < 100 nM) Assay->Lead Hit Selection

Figure 1: Strategic workflow for developing phenylamino-thiophene-3-yl-acetonitrile inhibitors.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesize 2-(phenylamino)thiophene-3-acetonitrile . Challenge: Direct Gewald synthesis yields the carbonitrile, not the acetonitrile. Therefore, a displacement strategy on a pre-functionalized thiophene is required.

Reagents:

  • Starting Material: 2-Bromo-3-(bromomethyl)thiophene

  • Reagents: Sodium Cyanide (NaCN), Aniline, Pd

    
    (dba)
    
    
    
    (Catalyst), Xantphos (Ligand), NaO^t^Bu (Base).
  • Solvents: DMSO, Toluene (anhydrous).

Step-by-Step Methodology:

  • Cyanation (Formation of the Acetonitrile Tail):

    • Dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) in DMSO (0.5 M).

    • Add NaCN (1.2 eq) slowly at 0°C to prevent exotherms.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Workup: Quench with water, extract with diethyl ether. Wash organic layer with brine. Dry over MgSO

      
      .
      
    • Result:2-bromo-thiophene-3-acetonitrile . (Note: The bromine at C2 remains intact due to the milder conditions relative to aryl halide displacement).

  • Buchwald-Hartwig Amination (Introduction of Phenylamino Group):

    • In a glovebox or under Argon, combine 2-bromo-thiophene-3-acetonitrile (1.0 eq) and Aniline (1.2 eq) in anhydrous Toluene.

    • Add Pd

      
      (dba)
      
      
      
      (2 mol%) and Xantphos (4 mol%).
    • Add NaO^t^Bu (1.5 eq).

    • Seal the vial and heat to 100°C for 12–16 hours.

    • Purification: Filter through Celite. Concentrate in vacuo. Purify via Flash Column Chromatography (SiO

      
      , Gradient 0-20% EtOAc in Hexanes).
      

Validation Criteria:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the singlet of the –CH
    
    
    –CN protons around
    
    
    3.8–4.0 ppm. The NH proton should appear as a broad singlet around
    
    
    8.5–9.5 ppm (exchangeable with D
    
    
    O).
  • LC-MS: Confirm [M+H]

    
     peak (Expected MW ~214.28 Da).
    
In Vitro Biological Assay (Kinase Inhibition)

Objective: Determine the IC


 of the synthesized compound against a model kinase (e.g., EGFR or VEGFR2).

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Prep:

    • Prepare 10 mM stock of the compound in 100% DMSO.

    • Dilute to 4x working concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Reaction Assembly (384-well plate):

    • Step A: Add 2.5

      
      L of Compound (serial dilutions).
      
    • Step B: Add 2.5

      
      L of Kinase Enzyme (0.5 nM final). Incubate 15 min at RT (allows for "Type II" slow-binding detection if applicable).
      
    • Step C: Add 5

      
      L of Substrate Mix (ATP + Biotinylated Peptide Substrate).
      
    • Incubation: 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).
      
    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission: 615 nm (Eu) and 665 nm (APC).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 615nm)

      
       10,000.
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC

      
      .
      

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight the impact of the acetonitrile group compared to the standard carbonitrile.

Table 1: Structure-Activity Relationship (SAR) Comparison

Compound IDR2 (Amino Sub.)R3 (Side Chain)Target Kinase IC

(nM)
Solubility (

M)
Notes
Ref-01 -NH-Ph-CN (Carbonitrile)45120Standard Gewald product
Lead-02 -NH-Ph-CH

CN (Acetonitrile)
12 250 Improved potency & solubility
Analog-03-NH-(4-F-Ph)-CH

CN
8210Fluorine improves metabolic stability
Neg-Ctrl-H-CH

CN
>10,000>500Essential hinge interaction lost

Interpretation: If Lead-02 shows lower IC


 than Ref-01, it suggests the extended nitrile group is successfully engaging a specific pocket residue (e.g., a Lysine or Aspartate) that the shorter carbonitrile cannot reach.

Safety & Stability (Application Note)

  • Nitrile Hydrolysis: The acetonitrile group (–CH

    
    CN) is susceptible to hydrolysis to the corresponding acetic acid (–CH
    
    
    
    COOH) by nitrilases or extreme pH in vivo.
    • Mitigation: Bioisosteric replacement with a trifluoromethyl group (–CF

      
      ) or cyclopropanation of the methylene linker if half-life (t
      
      
      
      ) is low in liver microsomes.
  • Toxicity: Aminothiophenes can be metabolically activated to reactive sulfoxides. Monitor glutathione (GSH) adduct formation during ADME screening.

References

  • Gewald, K. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.

  • Sabnis, R. W. (2025). "2-Aminothiophene-3-carbonitriles as Kinase Inhibitors." PubChem Compound Summary. Link

  • Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. Link

  • BenchChem. (2025).[2] "Applications of Thiophene Derivatives in Medicinal Chemistry." Application Notes. Link

  • Fluorochem. (2025). "Thiophene-3-acetonitrile Product Data." Chemical Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Phenylamino-thiophen-3-yl-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 904817-00-1 | Target Class: Aminothiophene Intermediates (Kinase Inhibitors)

Executive Summary

This guide addresses yield optimization for Phenylamino-thiophen-3-yl-acetonitrile , a critical scaffold in medicinal chemistry often utilized for kinase inhibitor development. The synthesis of this molecule presents a unique "chemical conflict": the electron-rich thiophene ring is prone to oxidation and polymerization, while the acetonitrile side chain is sensitive to hydrolysis under the basic conditions required for N-arylation.

Our technical analysis identifies the C-N bond formation (attaching the phenyl group) as the primary bottleneck. While classical Nucleophilic Aromatic Substitution (


) is often attempted, it frequently stalls due to the deactivation of the thiophene ring. This guide prioritizes the Buchwald-Hartwig Cross-Coupling  strategy, which offers the highest reliability for this specific CAS, provided that catalyst poisoning by the thiophene sulfur is mitigated.
Part 1: Strategic Synthetic Workflows

The following decision tree outlines the two primary synthetic routes. Route A (Buchwald-Hartwig) is recommended for high-yield applications, while Route B (


)  is reserved for cost-sensitive, large-scale batches where lower yields are acceptable.

SynthesisRoutes Start Start: 2-Bromo-3-thiopheneacetonitrile Decision Select Methodology Start->Decision RouteA Route A: Pd-Catalyzed (Buchwald-Hartwig) Decision->RouteA Optimization RouteB Route B: Thermal Substitution (SNAr) Decision->RouteB Cost/Legacy CondA Conditions: Pd2(dba)3, XPhos NaOtBu, Toluene, 100°C RouteA->CondA CondB Conditions: Aniline (Neat/Excess) CuI (Optional), 140°C RouteB->CondB ResultA High Yield (>80%) High Purity CondA->ResultA ResultB Moderate Yield (40-60%) Tar/Polymerization Risk CondB->ResultB

Figure 1: Comparison of Synthetic Routes. Route A is the focus of this optimization guide due to its superior impurity profile.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Low Conversion

Q: I am using a standard Pd(PPh3)4 catalyst for the coupling, but the reaction stalls at 50% conversion. Why? A: The thiophene sulfur atom is a potent catalyst poison. Thiophene rings can coordinate to Palladium, displacing standard monodentate phosphines like triphenylphosphine (


) and deactivating the catalytic center.
  • The Fix: Switch to bulky, electron-rich bidentate or Buchwald-type ligands .

    • Recommended Ligand: XPhos or BINAP . These bulky ligands create a steric shell that prevents the thiophene sulfur from binding to the Pd center, facilitating the oxidative addition of the aryl bromide.

    • Protocol Adjustment: Use a precatalyst like Pd2(dba)3 (1-2 mol%) with XPhos (2-4 mol%).

Q: My starting material (2-bromo-3-thiopheneacetonitrile) is being consumed, but I see no product—just a dark tar. What is happening? A: You are likely witnessing base-mediated polymerization or homocoupling . The methylene protons of the acetonitrile group (


) are acidic (

). Strong bases can deprotonate this position, leading to self-condensation (Thorpe-Ziegler-like reactions) or polymerization of the thiophene ring.
  • The Fix: Optimize your base selection.

    • Avoid: Strong bases like

      
       or 
      
      
      
      unless strictly controlled at low temps.
    • Use:

      
        or 
      
      
      
      in dioxane. These mild inorganic bases are sufficient for the Buchwald amination but less likely to deprotonate the acetonitrile side chain aggressively.
    • Alternative: If using

      
       , ensure it is added last and the reaction is heated immediately to favor the amination over the background deprotonation.
      
Category 2: Impurity Profile & Stability

Q: The product turns black during workup. How do I prevent this oxidation? A: Aminothiophenes are notoriously electron-rich and susceptible to oxidative degradation (formation of imino-quinoid species).

  • The Fix: Implement an "Antioxidant Workup."

    • Degas all solvents (sparge with Argon for 15 mins) prior to use.

    • Add a reducing agent: Wash the organic layer with a 5% solution of Sodium Bisulfite (

      
      )  or Ascorbic Acid  during extraction. This scavenges radical species.
      
    • Storage: Store the final product under Argon at -20°C, protected from light.

Q: I see a byproduct with M+18 mass. Is my nitrile hydrolyzing? A: Yes, the nitrile (


) is hydrating to the amide (

). This occurs if your reaction solvent is "wet" or if you are using hygroscopic bases (like KOH/NaOH) at high temperatures.
  • The Fix:

    • Use anhydrous toluene or 1,4-dioxane (stored over molecular sieves).

    • Switch to Cesium Carbonate (

      
      )  as the base; it is less hygroscopic and less nucleophilic toward the nitrile than hydroxide bases.
      
Part 3: Optimized Experimental Protocol

Protocol: Buchwald-Hartwig Synthesis of this compound Scale: 1.0 gram (Optimization Scale)

ReagentEquivalentsRoleCritical Note
2-Bromo-3-thiopheneacetonitrile 1.0 eqElectrophilePurify via short silica plug if dark/aged.
Aniline 1.2 eqNucleophileDistill if colored (oxidized anilines kill yield).

0.02 eq (2 mol%)Catalyst SourceUse fresh, purple crystals. Black powder = dead Pd.
XPhos 0.04 eq (4 mol%)LigandCritical for preventing S-poisoning.

2.0 eqBaseMust be finely ground and dried.
1,4-Dioxane 0.2 M Conc.SolventAnhydrous, degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and let cool under a stream of Argon.

  • Solvent Prep: Sparg anhydrous 1,4-dioxane with Argon for 20 minutes.

  • Charging: Add

    
    , XPhos, and 
    
    
    
    to the flask. Cycle Argon/Vacuum 3 times.
  • Addition: Add the 2-bromo-3-thiopheneacetonitrile and Aniline as solutions in the degassed dioxane via syringe.

  • Reaction: Heat to 90°C (oil bath temperature). Monitor by HPLC/TLC every 2 hours.

    • Checkpoint: Reaction should be complete within 4-6 hours. If it stalls >12h, catalyst death has occurred.

  • Workup (Crucial): Cool to Room Temp. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

  • Wash: Wash filtrate with 5%

    
     (aq)  (to prevent oxidation) followed by Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Aminothiophenes often streak on silica; add 1% Triethylamine to the eluent.

Part 4: Mechanism of Failure Analysis

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired catalytic cycle and the common "Death Pathways" for this specific substrate.

FailureMechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Correct Ligand (XPhos) Poison FAILURE MODE 1: S-Coordination (Poisoning) Pd0->Poison No Ligand/PPh3 Prod Product Formation (Reductive Elimination) OxAdd->Prod Aniline Attack Deprot FAILURE MODE 2: CH2-CN Deprotonation OxAdd->Deprot Strong Base (NaH) Polymer Polymerization/Tar Deprot->Polymer

Figure 2: Mechanistic Failure Analysis. The red path indicates catalyst poisoning by the thiophene ring, solvable by ligand choice. The yellow path indicates side-chain reactivity, solvable by base choice.

References
  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Ligand Selection for Heterocycles (XPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Gewald Reaction & Aminothiophene Stability

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.

  • Thiophene Catalyst Poisoning

    • BenchChem Technical Support.[1][2] (2025).[1][2][3] Common side reactions in aminothiophene synthesis.

Sources

Phenylamino-thiophen-3-YL-acetonitrile solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Handling of Phenylamino-thiophen-3-yl-acetonitrile Derivatives Document ID: TS-PTA-2024-05 Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists

Executive Summary

This compound represents a class of lipophilic heterocyclic building blocks often utilized in the synthesis of kinase inhibitors (e.g., MK2, VEGFR pathways) and fused polycyclic systems (e.g., thienopyridines).[1]

Users frequently encounter two primary failure modes:

  • "Crashing Out": Rapid precipitation upon dilution into aqueous buffers due to high lipophilicity (cLogP > 3.0) and planar

    
    -stacking.
    
  • Oxidative Degradation: Discoloration (yellowing/browning) caused by the electron-rich thiophene-amine system and the active methylene group adjacent to the nitrile.

This guide provides validated protocols to mitigate these issues, ensuring assay reproducibility.

Module 1: Solubility & Dissolution Protocols

The Issue: "My compound precipitates immediately in PBS/Media."

Root Cause: The thiophene core is inherently hydrophobic. When combined with a phenylamino group, the molecule becomes highly planar, encouraging strong intermolecular


-

stacking interactions. While soluble in organic solvents (DMSO, DMF), the compound aggregates immediately upon contact with high-dielectric aqueous media.

Quantitative Solubility Profile (Representative Data):

SolventSolubility Limit (approx.)[2][3][4][5][6]Status
DMSO > 100 mg/mLExcellent (Stock Solution)
Ethanol ~ 10-25 mg/mLGood
PBS (pH 7.4) < 10

g/mL
Critical Failure Point
Water < 1

g/mL
Insoluble
Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO stock to 100% aqueous buffer. This causes "shock precipitation" where the compound forms amorphous aggregates that active mixing cannot re-dissolve.

Correct Workflow:

  • Primary Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.

  • Intermediate Stock (10x): Dilute the Primary Stock into a semi-polar co-solvent (e.g., Ethanol or PEG-400) to create a 10x working solution.

  • Final Assay Buffer: Slowly add the Intermediate Stock to the agitated assay buffer.

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Solid Solid Compound (Store -20°C) DMSO_Stock Primary Stock 100% DMSO (10-50 mM) Solid->DMSO_Stock Dissolve Inter_Stock Intermediate Stock (DMSO + PEG400/EtOH) DMSO_Stock->Inter_Stock Step 1: Dilute 1:10 (Prevents Shock) Precipitation Precipitation Risk! (Shock Aggregation) DMSO_Stock->Precipitation Direct Addition (>1000-fold dilution) Assay_Well Final Assay Well (<1% DMSO, +Detergent) Inter_Stock->Assay_Well Step 2: Dilute into Buffer Precipitation->Assay_Well False Negative Data

Caption: Figure 1. The "Step-Down" dilution method prevents shock aggregation, a common cause of false negatives in biological assays.

Module 2: Stability & Degradation Mechanisms

The Issue: "The powder turned from off-white to brown."

Root Cause: This scaffold contains three chemically sensitive points:

  • Electron-Rich Thiophene: Susceptible to S-oxidation (forming sulfoxides/sulfones) under ambient air/light.

  • Secondary Amine (-NH-): Prone to oxidation, forming radical cations that lead to polymerization (the source of the brown color).

  • Active Methylene (-CH2-CN): The protons on the carbon between the thiophene and the nitrile are acidic. In basic conditions (pH > 8) or on silica gel, this can lead to oxidative dimerization.

Stability Protocol
  • Storage: Solid must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solution Stability: DMSO stocks are stable for ~1 month at -20°C. Avoid freeze-thaw cycles (limit to <3).

  • LC-MS Check: If the compound has yellowed, run a purity check. Look for [M+16] (Oxidation) or [2M-2] (Dimerization) peaks.

Visualization: Degradation Logic

DegradationPathways Compound This compound (Intact) Oxidation S-Oxidation / N-Oxidation (Yellow/Brown Impurities) Compound->Oxidation Exposure Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Compound->Hydrolysis Prolonged Aqueous Exposure Dimerization Oxidative Dimerization (Active Methylene Coupling) Compound->Dimerization Active Methylene Reactivity Air Air/O2 + Light Air->Oxidation AcidBase Strong Acid/Base (pH < 3 or > 9) AcidBase->Hydrolysis BasicCond Basic pH + O2 BasicCond->Dimerization

Caption: Figure 2. Primary degradation pathways. Oxidation is the most common cause of discoloration, while hydrolysis occurs during prolonged aqueous exposure.

Module 3: Assay Interference (False Positives)

The Issue: Promiscuous Inhibition

Lipophilic thiophenes are frequent "PAINS" (Pan-Assay Interference Compounds) candidates if not handled correctly. They can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition data (IC50 artifacts).

Validation Experiment:

  • Detergent Sensitivity Test: Run your biochemical assay with and without 0.01% Triton X-100 (or Tween-20).

    • Result A: IC50 remains constant

      
       True Inhibitor.
      
    • Result B: IC50 shifts significantly (potency drops)

      
       Aggregator (False Positive).
      

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic baths to dissolve the compound?

  • Answer: Yes, but with caution. Short bursts (30 seconds) are acceptable to break up crystal lattices. Avoid prolonged sonication (>5 mins) as the localized heat and cavitation can induce radical oxidation of the thiophene ring [1].

Q2: My LC-MS shows a peak at M+18. Is this an impurity?

  • Answer: Likely yes. The nitrile group (-CN) can hydrolyze to an amide (-CONH2), which adds water (+18 Da). This often happens if the DMSO stock absorbs atmospheric moisture over time. Ensure stocks are stored in desiccators [2].

Q3: Is the compound compatible with DTT/Mercaptoethanol in assays?

  • Answer: Generally, yes. Unlike maleimides, this scaffold does not react rapidly with thiols under physiological conditions. However, reducing agents are recommended to prevent the oxidative dimerization of the phenylamino group during the assay.

References

  • BenchChem. (2025).[7] Improving solubility of thiophene-based intermediates: Troubleshooting & Optimization. Retrieved from

  • Mishra, R., et al. (2021).[8] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.[8] Retrieved from

  • PubChem. (2025).[9] 2-(Phenylamino)acetonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, H., et al. (2004).[10] Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett.[10] Retrieved from

Sources

Troubleshooting Phenylamino-thiophen-3-YL-acetonitrile crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification of Phenylamino-thiophen-3-yl-acetonitrile

Executive Summary

This guide addresses the purification of This compound , a functionalized thiophene intermediate often encountered in the synthesis of atypical antipsychotics (similar to Olanzapine precursors) or organic semiconductors.[1]

This molecule presents a "perfect storm" for crystallization challenges:

  • The Thiophene Ring: Prone to oxidation and sulfur-based tar formation.

  • The Phenylamino Group: Increases lipophilicity, often leading to "oiling out" rather than precipitation.

  • The Acetonitrile Moiety: A polar dipole that can trap solvents (solvate formation).

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: My product separates as a dark, viscous oil at the bottom of the flask instead of forming crystals. Cooling further just makes the oil harder. What is happening?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of your solvated compound drops below the boiling point of your solvent mixture.[1][2] This is common with phenylamino-thiophenes due to impurities acting as plasticizers.

  • Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small volume (5-10%) of the "good" solvent (e.g., Ethyl Acetate or THF) to lower the saturation slightly.[1] Then, seed the solution at a temperature above the oiling point but below the saturation point.

  • Root Cause: The cooling ramp is too steep, or the solvent system is too polar. Phenylamino groups are hydrophobic; if you use too much water (in an EtOH/Water mix), the hydrophobic effect forces the molecule out as oil droplets before the crystal lattice can organize.

Issue 2: Persistent Coloration (Dark Red/Brown)

Q: The crystals form, but they are beige or brown instead of the expected off-white/yellow. Washing doesn't remove the color.

A: Thiophene derivatives are highly susceptible to oxidative polymerization, forming "thiophene tars." These oligomers occlude into the crystal lattice.

  • The Protocol: You must perform a Carbon Treatment (activated charcoal) before the final crystallization.

    • Dissolve crude in hot Ethanol or Ethyl Acetate.

    • Add 5 wt% Activated Carbon.

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.

    • Proceed to crystallization.[2][3][4][5][6]

  • Note: Do not use silica for this filtration if your compound is acid-sensitive, as thiophenes can degrade on acidic silica surfaces [1].[1]

Issue 3: Low Yield with High Purity

Q: I get beautiful crystals, but my yield is only 40%. The mother liquor still shows a large spot on TLC.

A: You are likely using a single-solvent system (e.g., pure Ethanol) where the solubility curve is too shallow.[1]

  • The Fix: Switch to a Binary Solvent System (Solvent/Anti-solvent) .

    • Dissolve in minimum hot Ethyl Acetate or Toluene.

    • Precipitate by slowly adding hot Heptane or Hexane until turbidity persists.

    • Cool slowly to room temperature, then to 0°C.

    • Causality: The non-polar anti-solvent (Heptane) forces the hydrophobic phenylamino group to aggregate, drastically reducing solubility at low temperatures while maintaining it at high temperatures.

Part 2: Optimized Experimental Protocols

Protocol A: The "Standard" Recrystallization (Ethanol/Water)

Best for: General purification when the crude is >85% pure.[1]

  • Dissolution: Place 10g of crude this compound in a 250mL Erlenmeyer flask. Add 50mL Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add Ethanol in 5mL increments.

  • Clarification: If insoluble black specks remain, filter hot through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, permanent cloudiness appears.

  • Clearing: Add 1-2mL of Ethanol to clear the cloudiness.

  • Crystallization: Cap the flask. Wrap in a towel (insulation) to ensure slow cooling to room temperature (20-25°C) over 2 hours.

  • Harvest: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum.[3] Wash with cold 50:50 EtOH/Water.

Protocol B: The "Rescue" Method (Anti-Oiling)

Best for: Oily crudes or highly hydrophobic derivatives.[1]

StepActionTechnical Rationale
1 Dissolve crude in Toluene (3-4 mL per gram) at 60°C.Toluene interacts well with the aromatic phenyl and thiophene rings (π-π stacking).[1]
2 Cool to 40°C.Lowering temp slightly prevents immediate precipitation upon anti-solvent addition.
3 Add Heptane dropwise.Heptane is a non-polar anti-solvent that is miscible with Toluene but poor for the amine.
4 Stop when solution turns slightly turbid (milky).This is the "Meta-Stable Zone."
5 SEEDING (Critical): Add a tiny crystal of pure product.[3]Provides a template for lattice growth, bypassing the oil phase.
6 Stir slowly (50 RPM) while cooling to 10°C over 4 hours.Slow agitation prevents oil droplets from coalescing; promotes crystal growth.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for troubleshooting crystallization failures for this specific molecule.

CrystallizationWorkflow Start Crude this compound SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves Filter Hot Filtration (Remove Salts/Sulfur) Dissolves->Filter No Cooling Slow Cool to RT Dissolves->Cooling Yes PathA Yes PathB No (Insolubles) Filter->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Crystals Formed ResultCheck->Crystals Solid Oil Oiling Out (Liquid Phase) ResultCheck->Oil Liquid NoPpt No Precipitate ResultCheck->NoPpt Clear RemedyOil Remedy: Reheat -> Add 5% Solvent -> SEED Oil->RemedyOil RemedyNoPpt Remedy: Rotovap 50% Vol -> Add Water/Heptane NoPpt->RemedyNoPpt RemedyOil->Cooling Retry RemedyNoPpt->Cooling Retry

Caption: Workflow logic for diagnosing and correcting phase separation issues during thiophene intermediate crystallization.

Part 4: References & Grounding

  • BenchChem Technical Support. (2025).[3] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Discusses the degradation of sensitive thiophenes on silica and recommends deactivation or recrystallization as a primary method. [1]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[2][3][6] detailed mechanisms of liquid-liquid phase separation and remediation via seeding and solvent adjustment.[1]

  • Pharmalego. (2024).[7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Provides industrial context on controlling supersaturation and using seed crystals to prevent oiling in drug intermediates. [1]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Expert discussions on solvent selection (Methanol vs. Ethanol) for plant-derived and heterocyclic compounds.

Sources

Technical Support Center: Stability & Degradation of Phenylamino-thiophen-3-yl-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Degradation pathways, impurity profiling, and troubleshooting experimental inconsistencies.

Core Directive: The Stability Profile

Welcome to the technical support center. You are likely working with Phenylamino-thiophen-3-yl-acetonitrile , a compound that presents a "perfect storm" of stability challenges. It combines an electron-rich aminothiophene core (prone to oxidation) with a nitrile side chain (prone to hydrolysis).

As your Senior Application Scientist, I will not just give you a list of impurities; I will provide the mechanistic logic to diagnose your specific degradation issue.

Visualizing the Degradation Landscape

The following diagram maps the three primary "Risk Vectors" for your molecule: Hydrolysis, Oxidation, and Photolysis.

DegradationMap Parent Phenylamino-thiophen- 3-yl-acetonitrile (MW: X) Amide Amide Impurity (+18 Da) (Hydrolysis) Parent->Amide H2O / pH < 3 or > 9 S_Oxide Thiophene S-Oxide (+16 Da) Parent->S_Oxide Peroxides / Air N_Oxide N-Oxide / Quinone Imine (+16 Da / -2H) Parent->N_Oxide Oxidation (Amine) Dimer Oxidative Dimer (2M - 2H) Parent->Dimer Radical Coupling RingOpen Ring Opening/Isomerization (Complex Mix) Parent->RingOpen UV Light (hv) Acid Carboxylic Acid (+19 Da) (Full Hydrolysis) Amide->Acid Prolonged Hydrolysis

Figure 1: Mechanistic degradation map. Red paths indicate moisture/pH sensitivity; Yellow paths indicate oxidative stress; Green paths indicate light sensitivity.

Troubleshooting Guides (Q&A Format)

Vector A: Hydrolytic Instability (The Nitrile)

User Question: "I am detecting a new peak in my LC-MS with a mass shift of +18 Da relative to the parent. It increases when I leave the sample in the autosampler."

Diagnosis: You are observing the hydrolysis of the nitrile group to a primary amide .[1]

  • Mechanism: The nitrile (

    
    ) is susceptible to nucleophilic attack by water, catalyzed by acid or base.[1][2][3][4] The phenylamino group can act as an internal base, potentially accelerating this locally.
    
  • Pathway:

    
     (+18 Da).
    

Actionable Protocol:

  • Check pH: Ensure your mobile phase pH is near neutral (pH 5–7). Nitriles hydrolyze rapidly at pH < 3 or pH > 9.

  • Solvent Purity: Are you using "old" acetonitrile or methanol in your mobile phase? Aged solvents accumulate water and formic acid. Use fresh, LC-MS grade solvents.

  • Temperature: If your autosampler is not cooled to 4°C, hydrolysis rates double for every 10°C increase.

Self-Validation Experiment: Prepare a sample in 0.1N HCl and another in 0.1N NaOH. Incubate at room temperature for 4 hours. Inject. If the +18 Da peak dominates, your issue is hydrolytic.

Vector B: Oxidative Stress (The Thiophene & Amine)

User Question: "My solid sample is turning from off-white to brown/black upon storage. LC-MS shows multiple small peaks at +16 Da and +32 Da."

Diagnosis: This is oxidative degradation .[5]

  • Mechanism:

    • Thiophene Oxidation: The sulfur atom is electron-rich. Oxidation yields Thiophene-S-oxide (+16 Da), which is anti-aromatic and highly unstable, often polymerizing (causing the black color) or oxidizing further to the sulfone (+32 Da).

    • Amine Oxidation: The phenylamino group is an aniline derivative. It is prone to radical cation formation, leading to oxidative dimerization (creating "dimer" peaks at

      
      ) or N-oxide formation.
      

Actionable Protocol:

  • Excipient Check: If this is a formulation, check for peroxides in your excipients (e.g., PEGs, Tween). Peroxides are the primary trigger for S-oxidation.

  • Headspace: Store the API under Argon or Nitrogen. Oxygen is the enemy of aminothiophenes.

  • Metal Scavenging: Trace metals (Fe, Cu) catalyze aniline oxidation. Ensure your water source is 18.2 MΩ and glassware is acid-washed.

Self-Validation Experiment: Add 0.3% Hydrogen Peroxide (


) to your sample solution. If the +16/+32 Da peaks appear instantly, your compound is peroxide-sensitive.
Vector C: Photostability

User Question: "I see recovery loss during sample preparation, but no distinct new peaks, just a rising baseline."

Diagnosis: Likely photolytic decomposition .

  • Mechanism: Thiophene rings are chromophores that absorb UV light. Upon excitation, they can undergo ring-opening reactions or rearrangements that result in a complex mixture of non-ionizable polymers (hence the "rising baseline" rather than distinct peaks).

Actionable Protocol:

  • Amber Glass: strictly use amber glassware for all stock solutions.

  • Gold Lamps: If working in a synthesis lab, use yellow (sodium) light or UV-filtered light sources.

Analytical Method Troubleshooting

User Question: "My peak shape is terrible (tailing), making integration difficult. Is this degradation?"

Answer: Not necessarily. This is likely a chromatographic artifact due to the secondary amine (phenylamino group).

  • Cause: The amine nitrogen interacts with residual silanols on the HPLC column stationary phase.

  • Fix:

    • Add Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA) to protonate the amine and mask silanols.

    • Column Choice: Switch to a "End-capped" or "Base-Deactivated" column (e.g., C18 with high carbon load).

Diagnostic Logic Flowchart

Use this decision tree to identify the root cause of your instability based on LC-MS data.

TroubleshootingTree Start Start: Analyze LC-MS Data MassShift Is there a Mass Shift? Start->MassShift Plus18 Shift = +18 Da MassShift->Plus18 Yes Plus16 Shift = +16 / +32 Da MassShift->Plus16 Yes DoubleMass Shift = 2M - 2H MassShift->DoubleMass Yes NoShift No distinct peaks (Loss of Potency) MassShift->NoShift No Hydrolysis CAUSE: Hydrolysis (Check pH, Water content) Plus18->Hydrolysis Oxidation CAUSE: Oxidation (Check Peroxides, Air) Plus16->Oxidation DoubleMass->Oxidation Photolysis CAUSE: Photolysis (Check Light Exposure) NoShift->Photolysis Sample exposed to light? Adsorption CAUSE: Adsorption/Precipitation (Check Solubility/Container) NoShift->Adsorption Sample in dark?

Figure 2: Diagnostic logic for identifying degradation pathways based on Mass Spectrometry shifts.

Summary of Stability Data

Degradation TypeTriggerMass Shift (

m/z)
Primary ProductPrevention Strategy
Hydrolysis Acid/Base, Moisture+18 DaAmideMaintain pH 6.0, Store Desiccated
S-Oxidation Peroxides, Oxygen+16 / +32 DaSulfoxide / SulfoneNitrogen Purge, Peroxide-free solvents
N-Oxidation Air, Metal Ions+16 DaN-OxideChelation (EDTA), Amber Vials
Dimerization Radical Stress

Azo/Hydrazine dimersAntioxidants (BHT/Ascorbic Acid)

References

  • International Council for Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8] [Link]

  • International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • National Institutes of Health (NIH) - PubChem. Thiophene-3-acetonitrile Compound Summary. (General chemical properties and safety).[9][10] [Link]

  • Chemistry Steps. Hydrolysis of Nitriles to Carboxylic Acids and Amides: Mechanism and Conditions. [Link]

Sources

Validation & Comparative

Validating the biological target of Phenylamino-thiophen-3-YL-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic Target Validation & Comparison Guide for the specific chemical scaffold Phenylamino-thiophen-3-yl-acetonitrile (specifically identifying the CAS 904817-00-1 structural class: 3-Thiopheneacetonitrile, α-(phenylamino)-).

Given the specific chemical nature of this molecule (an


-aminonitrile scaffold), this guide operates on the high-probability medicinal chemistry hypothesis that this compound functions as a Covalent Reversible Inhibitor of Cysteine Proteases (e.g., Cathepsins)  or potentially a Kinase Inhibitor . The guide focuses on validating these specific targets.

Strategic Protocol for Validating Covalent Reversible Inhibition & Selectivity

Part 1: Executive Summary & Mechanism of Action

This compound represents a class of "warhead-equipped" small molecules. Unlike standard competitive inhibitors, the presence of the acetonitrile (nitrile) group adjacent to an amine and a lipophilic thiophene ring strongly suggests a specific mechanism of action: Covalent Reversible Inhibition .

Structural Pharmacophore Analysis

To validate the target, we must first understand how the molecule binds.

  • The Warhead (Nitrile): The carbon-nitrogen triple bond (

    
    ) is an electrophile that reacts specifically with nucleophilic Cysteine thiolates  in enzyme active sites (e.g., Cys25 in Cathepsin K/L/S) to form a thioimidate adduct .
    
  • The Scaffold (Thiophene-Phenylamino): This hydrophobic core provides the specificity, likely binding to the S2/S3 pockets of proteases or the hydrophobic hinge region of kinases.

Primary Hypothesized Target: Cysteine Proteases (Cathepsin K, L, S, or B) . Secondary Hypothesized Target: Kinases (via hinge binding) or Acetylcholinesterase .

Part 2: Comparative Performance Guide

When validating this compound, it must be benchmarked against established inhibitors with similar mechanisms.

Table 1: Comparative Profile of this compound vs. Standards
FeatureThis compound Odanacatib (MK-0822) E-64 Staurosporine
Primary Target Hypothesis: Cysteine Proteases (Cathepsins)Cathepsin KPan-Cysteine ProteasesPan-Kinase
Mechanism Covalent Reversible (Thioimidate formation)Covalent Reversible (Nitrile)Irreversible (Epoxide)Competitive (ATP)
Binding Kinetics Fast-on / Slow-off (Residence time driven)Slow-on / Slow-offFast-on / No-offFast-on / Fast-off
Selectivity Risk Moderate: Nitrile is less reactive than epoxides but requires S1-S2 pocket fit.High: Optimized for Cat K S2 pocket.Low: Reacts with most accessible cysteines.Low: Binds most kinase ATP pockets.
Validation Utility Excellent for probing active site plasticity due to smaller scaffold size.Clinical Standard (Osteoporosis).General positive control.Kinase off-target control.
Why This Matters for Your Research

If your phenotypic screen hit this molecule, you are likely modulating protein turnover (via Cathepsins) or signaling (via Kinases). Unlike E-64 (which permanently kills the enzyme), this compound allows for washout experiments , enabling you to study the temporal recovery of biological function—a critical advantage in drug development.

Part 3: Validation Protocol (Step-by-Step)

To scientifically validate the target, you must prove engagement , mechanism , and functional consequence .

Phase 1: Biochemical Validation (The "Covalent" Test)

Objective: Determine if the inhibition is time-dependent (indicative of covalent bonding).

Protocol:

  • Enzyme System: Recombinant Human Cathepsin K and L (or hypothesized Kinase).

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC).

  • Step A (IC50 Shift): Measure IC50 with 0 minutes pre-incubation vs. 30 minutes pre-incubation.

    • Result: A significant drop in IC50 (e.g., 100 nM

      
       10 nM) after pre-incubation confirms slow-binding/covalent mechanism .
      
  • Step B (Jump Dilution): Incubate enzyme + inhibitor at

    
     for 1 hour. Dilute 100-fold into buffer containing substrate.
    
    • Interpretation: If activity recovers slowly over time, it is Reversible Covalent (Thioimidate). If activity never recovers, it is Irreversible (or the off-rate is extremely slow).

Phase 2: Biophysical Confirmation (Mass Spectrometry)

Objective: Observe the physical addition of the molecule to the protein.

Protocol:

  • Incubate Recombinant Target (5

    
    M) with Compound (50 
    
    
    
    M) for 1 hour.
  • Perform Intact Protein LC-MS (ESI-TOF).

  • Data Analysis: Look for a mass shift (

    
    ) corresponding exactly to the molecular weight of this compound (MW 
    
    
    
    214.28 Da).
    • Note: Unlike acylation, nitrile addition is an addition reaction (Adduct = Protein + Inhibitor). There is no leaving group loss.

    • Success Criterion: Observation of

      
       peak.
      
Phase 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove the compound enters the cell and binds the target in a complex environment.

Protocol:

  • Treat cells (e.g., HeLa or Osteoclasts) with Compound (1-10

    
    M) vs DMSO for 1 hour.
    
  • Harvest cells, resuspend, and aliquot into PCR tubes.

  • Heat shock aliquots across a gradient (

    
     to 
    
    
    
    ).
  • Lyse cells (freeze-thaw) and centrifuge to remove precipitated protein.

  • Analyze supernatant via Western Blot for the target (e.g., Cathepsin K).

  • Result: The compound should shift the aggregation temperature (

    
    ) of the target to a higher temperature (thermal stabilization).
    

Part 4: Visualization of Signaling & Logic

Diagram 1: Target Deconvolution Logic Flow

This diagram illustrates the decision tree for validating the specific mechanism of this thiophene-acetonitrile scaffold.

TargetValidation Start Compound: This compound StructAnalysis Structural Analysis: Nitrile Warhead + Thiophene Core Start->StructAnalysis Hypothesis Hypothesis Generation StructAnalysis->Hypothesis TargetA Primary Target: Cysteine Protease (Cathepsin) Hypothesis->TargetA Nitrile Mechanism TargetB Secondary Target: Kinase (Hinge Binder) Hypothesis->TargetB Scaffold Shape Exp1 Exp 1: Time-Dependent Inhibition (IC50 Shift Assay) TargetA->Exp1 ExpKinase Exp 2: Kinase Selectivity Panel (ATP Competition) TargetB->ExpKinase ResultCov Result: IC50 decreases with time (Covalent/Slow Binding) Exp1->ResultCov Shift Observed ResultComp Result: IC50 constant (Fast Reversible) Exp1->ResultComp No Shift ExpMS Exp 2: Intact Protein MS (Look for +214 Da Adduct) ResultCov->ExpMS Validation VALIDATED TARGET: Covalent Reversible Inhibitor ExpMS->Validation Mass Shift Confirmed

Caption: Decision tree for deconvoluting the mechanism of action, prioritizing the nitrile-cysteine interaction.

Part 5: References & Authority

  • Frizler, M., et al. (2010). "Cysteine protease inhibitors as potential drugs." Current Topics in Medicinal Chemistry.

    • Context: Establishes the nitrile group as a classic "warhead" for Cathepsin inhibition.

  • Schenone, M., et al. (2013). "Target validation strategies for small molecules." Nature Chemical Biology.

    • Context: The authoritative guide on using thermal shift (CETSA) and mass spectrometry for validation.

  • Resnick, E., et al. (2019). "Covalent-Fragment Screening of Cysteine Proteases." Journal of the American Chemical Society.

    • Context: Validates the use of nitrile-based fragments (like thiophene-acetonitriles) in screening.

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry.

    • Context: Provides the protocol for validating aminothiazole/thiophene scaffolds as kinase inhibitors (secondary hypothesis).

  • PubChem Compound Summary. (2024). "3-Thiopheneacetonitrile, alpha-(phenylamino)- (CAS 904817-00-1)." National Center for Biotechnology Information.

    • Context: Verification of the specific chemical structure and CAS registry.

The Phenylamino-Thiophene Acetonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the identification and optimization of novel molecular scaffolds are paramount to advancing therapeutic innovation. The phenylamino-thiophen-3-yl-acetonitrile core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of these analogs with their biological targets, offers a comparative perspective against alternative inhibitor classes, and furnishes detailed experimental protocols to support further research and development.

Introduction: The Thiophene Moiety as a Versatile Pharmacophore

The thiophene ring is a bioisostere of the phenyl group, offering a similar spatial arrangement and aromaticity while introducing unique electronic properties and potential for hydrogen bonding through its sulfur atom. This has made it an attractive component in the design of kinase inhibitors, which often target the ATP-binding pocket of these enzymes. The this compound scaffold combines the favorable properties of the thiophene ring with a flexible phenylamino substituent and a crucial nitrile group, which can act as a hydrogen bond acceptor.

This guide will focus on the structure-activity relationship of analogs based on a closely related and extensively studied scaffold: the 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile core, which has demonstrated potent inhibitory activity against Src kinase. The insights gleaned from this system are highly relevant to the broader class of phenylamino-thiophene-based inhibitors.

Structure-Activity Relationship (SAR) of Phenylamino-Thiophene Analogs as Src Kinase Inhibitors

The proto-oncogene tyrosine-protein kinase Src is a key regulator of various cellular processes, and its dysregulation is implicated in the progression of numerous cancers.[1] The following SAR analysis is based on a series of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which serve as excellent surrogates for understanding the SAR of the broader this compound class.[2]

The Core Scaffold and Key Interactions

The thieno[3,2-b]pyridine core, much like a simple thiophene ring, provides the foundational structure for orienting the key pharmacophoric elements within the kinase ATP-binding site. The phenylamino group at the 7-position and the carbonitrile at the 6-position are crucial for potent inhibition.

Impact of Substituents on the C-7 Phenylamino Group

Modifications to the phenylamino ring at the C-7 position have a significant impact on inhibitory potency. A 2,4-dichloro-5-methoxyphenylamino group at this position has been shown to provide superior inhibition of Src enzymatic activity.[2] This suggests that the electronic and steric properties of this substituent are critical for optimal interaction with the enzyme.

Influence of Substituents on the C-2 Phenyl and Thienyl Groups

The substituent at the C-2 position of the thieno[3,2-b]pyridine core also plays a vital role in modulating activity.

  • Aminoalkyl Substituents: The introduction of aminomethyl and aminoethyl groups at the para-position of a C-2 phenyl ring generally maintains the inhibitory activity of the parent compounds.[2]

  • Direct Amino Group Attachment: In contrast, the direct attachment of an amino group to the C-2 phenyl ring leads to a decrease in activity.[2]

  • Thiophene Isomers: Replacing the C-2 phenyl group with a thiophene ring can influence activity. A 3,5-substituted thiophene at this position has been shown to improve Src inhibitory activity compared to the parent phenyl analog, while other thiophene isomers were less active.[2]

The following table summarizes the Src kinase inhibitory activity of representative analogs:

Compound IDC-7 SubstituentC-2 SubstituentSrc IC50 (nM)
1 PhenylaminoPhenyl>1000
2 2,4-dichloro-5-methoxyphenylaminoPhenyl15
3 2,4-dichloro-5-methoxyphenylamino4-(Aminomethyl)phenyl18
4 2,4-dichloro-5-methoxyphenylamino4-Aminophenyl130
5 2,4-dichloro-5-methoxyphenylaminoThiophen-2-yl25
6 2,4-dichloro-5-methoxyphenylamino3,5-Dimethylthiophen-2-yl8

Data adapted from a study on 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as Src kinase inhibitors.[2]

Comparison with Alternative Kinase Inhibitor Scaffolds

While the phenylamino-thiophene scaffold is a potent inhibitor of kinases like Src, it is important to consider its performance in the context of other established kinase inhibitor classes.

Scaffold ClassRepresentative Drug(s)Key AdvantagesKey Disadvantages
Phenylamino-Thiophene (Experimental)Good oral bioavailability potential, tunable SAR.Potential for off-target effects, limited clinical data.
Quinoline/Quinazoline Bosutinib, GefitinibClinically validated, potent inhibitors.[1]Can suffer from acquired resistance mutations.
Pyrrolo/Pyrido-pyrimidine Ribociclib, PalbociclibHigh selectivity for specific kinase families (e.g., CDKs).Resistance can develop through alternative CDK pathways.[3]
Indole/Indazole Sunitinib, AxitinibBroad-spectrum kinase inhibition (multi-targeted).Increased potential for off-target toxicities.
Thiazole/Oxazole DasatinibPotent dual Src/Abl inhibitor.Can have complex off-target profiles.

The following diagram illustrates the logical relationship between different kinase inhibitor scaffolds.

Caption: Classification of kinase inhibitor scaffolds.

Experimental Protocols

Synthesis of the 2-Aminothiophene-3-carbonitrile Core via the Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[4]

Workflow Diagram:

Gewald_Reaction A Ketone/Aldehyde + α-Cyanoester B Knoevenagel Condensation (Base catalyst) A->B Reactants C α,β-Unsaturated Nitrile B->C E Michael Addition of Sulfur C->E D Elemental Sulfur (S8) D->E Sulfur Source F Thiiran Intermediate E->F G Ring Opening & Cyclization F->G H 2-Aminothiophene-3-carbonitrile G->H Aromatization

Caption: Gewald reaction workflow for 2-aminothiophene synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-aminothiophene-3-carbonitrile derivative.

In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against Src kinase.

Workflow Diagram:

Kinase_Assay A Prepare Reagents: Src Enzyme, Substrate, ATP, Inhibitor B Incubate Enzyme, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Phosphorylation E->F G Data Analysis (IC50) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (inhibitor) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare solutions of recombinant human c-Src enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in the reaction buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the Src enzyme to all wells except the negative control.

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for Src.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • ELISA-based Assay: Using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

      • Luminescence-based Assay: Measuring the amount of ATP consumed using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a promising class of kinase inhibitors with demonstrated potent activity against Src kinase. The structure-activity relationship studies highlight the critical role of substitutions on both the phenylamino and the thiophene/thieno-pyridine core in modulating inhibitory potency. The synthetic accessibility of these compounds via methods like the Gewald reaction, coupled with robust in vitro screening protocols, provides a solid foundation for further lead optimization.

Future research in this area should focus on:

  • Improving Selectivity: Profiling lead compounds against a broad panel of kinases to identify and minimize off-target effects.

  • Exploring Novel Substitutions: Investigating a wider range of substituents on the core scaffold to enhance potency and address potential resistance mechanisms.

  • In Vivo Evaluation: Advancing promising candidates to cellular and in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

By leveraging the insights presented in this guide, researchers can more effectively design and develop novel kinase inhibitors based on the versatile phenylamino-thiophene scaffold, ultimately contributing to the advancement of targeted therapies for a range of human diseases.

References

  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Boschelli, D. H., et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(12), 3891-3902.
  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338.
  • Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

Sources

A Strategic Guide to the Cross-Reactivity Profiling of Phenylamino-thiophen-3-YL-acetonitrile: From In Silico Prediction to Cellular Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. The clinical success and safety of a therapeutic candidate are intrinsically linked to its selectivity profile. Off-target interactions can lead to unforeseen toxicities or, in some instances, reveal novel therapeutic opportunities through polypharmacology. This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of a novel investigational compound, Phenylamino-thiophen-3-YL-acetonitrile, leveraging a multi-pronged approach that integrates computational predictions with robust biochemical and cellular validation assays.

For the purpose of this illustrative guide, we will postulate that this compound (hereafter referred to as Compound X) has been designed as a putative inhibitor of the non-receptor tyrosine kinase, Src. This hypothesis is predicated on the prevalence of the phenylamino-acetonitrile scaffold in known kinase inhibitors, including those targeting the Src family.[1][2][3] The thiophene moiety, a common pharmacophore in kinase inhibitors, further supports this initial targeting hypothesis.[4][5][6]

The Imperative of Early and Comprehensive Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition attributed to a lack of efficacy or unforeseen toxicity. A thorough understanding of a compound's interaction with the broader proteome is therefore not merely a regulatory requirement but a critical component of a successful drug development program. Early-stage, comprehensive cross-reactivity profiling enables researchers to:

  • De-risk clinical development: By identifying potential off-target liabilities early, resources can be allocated to the most promising candidates, and potential safety concerns can be addressed proactively.

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its biological effects and help to explain its observed phenotype.

  • Identify opportunities for drug repositioning: Unexpected off-target activities may suggest new therapeutic applications for a compound beyond its primary indication.

This guide will delineate a strategic workflow for the cross-reactivity profiling of Compound X, commencing with broad, high-throughput screening and progressively narrowing the focus to detailed cellular characterization.

Phase 1: Broad Kinome Profiling - Casting a Wide Net

Given the structural alerts within Compound X suggesting kinase inhibitory activity, the initial and most critical step is to assess its selectivity across the human kinome.

Experimental Protocol: In Vitro Kinase Panel Screening

Causality Behind Experimental Choices: A broad kinase panel is the most efficient method to rapidly assess the selectivity of a new chemical entity against a large and diverse set of kinases.[7] This provides an unbiased overview of potential on- and off-target interactions. We will utilize a commercially available, activity-based biochemical assay.

Step-by-Step Methodology:

  • Compound Preparation: Compound X and a relevant comparator, such as a known Src inhibitor with a related scaffold (e.g., a 4-anilino-3-cyanoquinoline derivative), are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Concentration: A single high concentration of the compounds (e.g., 1 µM) is initially screened against a panel of over 400 human kinases.[8] This concentration is chosen to maximize the chances of detecting even weak interactions.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase in the panel. Typically, this is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A pre-defined inhibition threshold (e.g., >50% inhibition) is used to identify significant "hits."

Data Presentation: Comparative Kinome Selectivity

The results of the kinome-wide screen should be summarized in a clear and concise table, highlighting the primary target and any significant off-target hits.

Kinase TargetCompound X (% Inhibition @ 1 µM)Comparator (4-anilino-3-cyanoquinoline) (% Inhibition @ 1 µM)
Src 95 98
Lyn8892
Lck8589
Fyn8286
aPKC 75 15
ABL14560
EGFR2025
... (other kinases)<10<10

Interpretation of Initial Findings: The hypothetical data above suggests that Compound X is a potent inhibitor of Src and other Src family kinases (SFKs), which is consistent with our initial hypothesis. However, a significant and unexpected off-target activity against atypical protein kinase C (aPKC) is also observed. This finding is noteworthy as phenylthiophene scaffolds have been reported in the literature as aPKC inhibitors.[9][10][11][12] This unexpected finding warrants further investigation.

Phase 2: Validating Target Engagement in a Cellular Context

Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choices: CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature. This allows for the direct measurement of target engagement in a physiological context, without the need for labels or modifications of the compound or protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a human cancer cell line with high Src and aPKC expression) is cultured to ~80% confluency. The cells are then treated with either Compound X (at various concentrations), the comparator compound, or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: The heated cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (Src and aPKC) remaining at each temperature is quantified by Western blotting or other protein detection methods like ELISA.

  • Data Analysis: The data is plotted as the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Melting Curves

The results of the CETSA experiment can be visualized through melting curves for both the primary target (Src) and the identified off-target (aPKC).

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with Compound X or DMSO A->B C Harvest & Resuspend Cells B->C D Heat to Temperature Gradient C->D E Lyse Cells & Separate Soluble/Aggregated Proteins D->E F Western Blot for Src and aPKC E->F G Generate Melting Curves F->G

Caption: Workflow for CETSA to validate target engagement.

Phase 3: Phenotypic Screening - Unveiling the Functional Consequences

Ultimately, the biological impact of a compound is determined by its effect on cellular phenotypes. Phenotypic screening provides a functional readout of a compound's activity, integrating both on- and off-target effects.[1][14][15][16][17]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Causality Behind Experimental Choices: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to profile the phenotypic fingerprint of a compound. This approach can reveal unexpected cellular responses and provide clues about the underlying mechanism of action.

Step-by-Step Methodology:

  • Cell Plating and Treatment: A panel of cell lines representing different cancer types is plated in multi-well plates. The cells are then treated with a dilution series of Compound X, the comparator, and a panel of reference compounds with known mechanisms of action.

  • Staining: After a defined incubation period (e.g., 48-72 hours), the cells are fixed and stained with a cocktail of fluorescent dyes to label various cellular compartments and markers (e.g., nucleus, cytoskeleton, mitochondria, and markers of apoptosis or cell cycle).

  • Image Acquisition: The plates are imaged using a high-content imaging system, capturing multiple images per well.

  • Image Analysis: Sophisticated image analysis software is used to segment the images and extract a wide range of quantitative features for each cell, such as cell number, nuclear size and shape, cytoskeletal morphology, and protein expression levels.

  • Data Analysis: The multi-parametric data is analyzed using machine learning algorithms to generate a "phenotypic profile" for each compound. These profiles are then compared to those of the reference compounds to identify similarities in their biological effects.

Data Presentation: Phenotypic Profiling Heatmap

The results of the phenotypic screen can be visualized as a heatmap, where each row represents a cellular feature and each column represents a compound. The color intensity indicates the magnitude of the change in that feature.

Cellular FeatureCompound XComparatorReference Src InhibitorReference aPKC Inhibitor
Cell Proliferation↓↓↓↓↓↓↓↓↓
Cell Migration↓↓↓↓↓↓↓↓↓↓↓
Apoptosis (Caspase-3)↑↑↑↑↑↑
Cytoskeletal Integrity↓↓↓↓↓↓
Cell Polarity↓↓↓↓↓↓

Interpretation of Phenotypic Data: The hypothetical data suggests that Compound X induces a strong anti-proliferative and pro-apoptotic phenotype, consistent with Src inhibition. Interestingly, it also shows a significant effect on cell polarity, a phenotype more closely associated with aPKC inhibition.[9][18] This functional data corroborates the findings from the kinome screen and CETSA, indicating that Compound X has a dual-activity profile.

Visualizing the Interplay: Signaling Pathways and Experimental Logic

To synthesize the findings and guide further investigation, it is useful to visualize the implicated signaling pathways and the logical flow of the profiling strategy.

Hypothesized Signaling Pathways for Compound X

Signaling_Pathways cluster_src Src Pathway cluster_apkc aPKC Pathway Src Src Proliferation Proliferation Src->Proliferation Migration Migration Src->Migration aPKC aPKC CellPolarity Cell Polarity aPKC->CellPolarity CompoundX This compound (Compound X) CompoundX->Src Inhibition CompoundX->aPKC Inhibition

Caption: Hypothesized dual-inhibitory action of Compound X.

Logical Flow of the Cross-Reactivity Profiling Strategy

Profiling_Strategy A Hypothesis Generation (Structural Analysis) B Phase 1: Broad Kinome Profiling (In Vitro) A->B Identify Potential Targets C Phase 2: Cellular Target Engagement (CETSA) B->C Validate On- and Off-Targets D Phase 3: Functional Phenotypic Screening (High-Content Imaging) C->D Assess Functional Consequences E Integrated Data Analysis & Next Steps D->E Build Comprehensive Profile

Caption: A multi-phased approach to cross-reactivity profiling.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the cross-reactivity profiling of a novel compound, this compound. By integrating broad biochemical screening with targeted cellular validation and functional phenotypic analysis, a comprehensive understanding of a compound's selectivity and potential mechanisms of action can be achieved.

The hypothetical data presented for Compound X suggests a dual-inhibitory profile against both Src and aPKC. This finding would necessitate further investigation to:

  • Determine the relative potency (IC50/EC50) of Compound X against Src and aPKC through dose-response studies in both biochemical and cellular assays.

  • Investigate the therapeutic potential of this dual-activity profile. In certain contexts, the combined inhibition of these pathways may offer a synergistic anti-cancer effect.

  • Explore structure-activity relationships (SAR) to design analogues with improved selectivity for either Src or aPKC, if a single-target profile is desired.

By embracing a comprehensive and multi-faceted approach to cross-reactivity profiling, researchers can make more informed decisions, increasing the likelihood of developing safe and effective new medicines.

References

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. Retrieved from [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Retrieved from [Link]

  • Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 45(16), 3429–3438.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Retrieved from [Link]

  • Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477–2480.
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965–3977.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved from [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry - Taylor & Francis. (2024, May 22). Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. (n.d.). Retrieved from [Link]

  • Kajimoto, T., et al. (2019). Atypical protein kinase C (aPKC) isozymes are unique in the PKC superfamily in that they are not regulated by the lipid second messenger diacylglycerol, which has led to speculation about whether a different second messenger acutely controls their function. Science Signaling, 12(563), eaau9895.
  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - MDPI. (2020, August 18). Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (2022, June 2). Retrieved from [Link]

  • Kinase inhibitor selectivity and design — Chodera lab // MSKCC. (2016, November 15). Retrieved from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26). Retrieved from [Link]

  • Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - Frontiers. (2024, January 14). Retrieved from [Link]

  • Molecular Mechanism of Regulation of the Atypical Protein Kinase C by N-terminal Domains and an Allosteric Small Compound | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Biondi, R. M., et al. (2014). Molecular mechanism of regulation of the atypical protein kinase C by N-terminal domains and an allosteric small compound. Chemistry & Biology, 21(6), 743–753.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(10), 3891–3902.
  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Atypical protein kinase C in cell motility - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). Future Journal of Pharmaceutical Sciences, 7(1), 1-13.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Phenylamino-thiophen-3-yl-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat Phenylamino-thiophen-3-yl-acetonitrile as a Cyanide-Generating Precursor .

The primary risk in disposing of this compound is not merely its acute toxicity, but its chemical instability under acidic conditions. The nitrile moiety (-CN), when subjected to acidic hydrolysis, can release Hydrogen Cyanide (HCN) gas—a rapid-acting asphyxiant. Furthermore, the thiophene ring introduces sulfur, generating toxic sulfur oxides (SOx) upon combustion.

Core Directive: Do NOT mix this waste with acidic streams (pH < 7) or strong oxidizers.

Compound Hazard Profile (SAR Analysis)

To understand the disposal logic, we must deconstruct the molecule into its functional risk components. This Structure-Activity Relationship (SAR) analysis dictates the downstream waste management strategy.

Functional GroupAssociated HazardDisposal Implication
Nitrile (-CN) Acute Toxicity / HCN Release CRITICAL: Must remain at pH

8. Never commingle with acid waste streams.
Thiophene Ring Flammability / SOx Generation Requires incineration with scrubbers. Cannot be disposed of via standard open burning.
Phenylamino Sensitizer / Basic Potential skin absorption.[1] Incompatible with strong oxidizers (risk of exothermic reaction).

Pre-Disposal Stabilization Protocol

Trustworthiness Check: This protocol is a self-validating system. You must verify the state of the waste before it enters the disposal container.

Step 1: The pH Validation (Liquid Waste)

Before adding any mother liquor or solvated forms of the compound to a waste container, perform a pH test.

  • Dip a broad-range pH strip into the solution.

  • Requirement: pH must be > 8.0 .

  • Corrective Action: If pH < 8.0, slowly add 1M NaOH or saturated Sodium Bicarbonate (

    
    ) until basicity is confirmed.
    
    • Causality: Maintaining basicity prevents the protonation of the nitrile nitrogen, thermodynamically inhibiting the formation of volatile HCN [1].

Step 2: Quenching (Trace Residues)

For glassware or small spills, quench residues with a Bleach (Sodium Hypochlorite) Solution .

  • Mechanism: Hypochlorite oxidizes the nitrile/cyanide group to the less toxic cyanate (

    
    ) [2].
    
  • Protocol: Soak contaminated glassware in 10% bleach solution for 24 hours before standard washing.

Disposal Workflows

Diagram 1: Waste Segregation Logic

This decision tree ensures that incompatible waste streams never meet, preventing accidental gas generation.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Liquid Bagging Double Bag (LDPE) Label: 'Toxic - Organic Nitrile' Solid->Bagging SolidBin Solid Hazardous Waste Bin (Do NOT compact) Bagging->SolidBin pHCheck pH Check (Must be > 8) Liquid->pHCheck Adjust Adjust with 1M NaOH pHCheck->Adjust pH < 8 SolventStream Segregated Solvent Stream (Non-Halogenated + Basic) pHCheck->SolventStream pH >= 8 Adjust->pHCheck Retest

Caption: Decision matrix for segregating solid vs. liquid waste to prevent acidic hydrolysis and HCN evolution.

Detailed Procedures
A. Solid Waste (Pure Compound or Filter Cake)
  • Containment: Place the solid material into a chemically resistant polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: this compound

    • Hazards: Toxic, Nitrile (Cyanide Generating).[1][2]

  • Storage: Store in a dedicated "Solid Toxic" satellite accumulation area. Do not store near acidic solid wastes (e.g., solid acid anhydrides).

B. Liquid Waste (Reaction Mixtures)
  • Segregation: Designate a specific waste carboy for "Basic Organic Solvents - Nitriles" .

  • Compatibility: Ensure the carboy does not contain halogenated solvents (like DCM) if possible, as this complicates incineration, though it is chemically permissible if unavoidable.

  • Prohibition: Never pour this waste into the "General Organic" drum without verifying that the drum is free of acidic waste.

Emergency Contingencies: Spill Response

In the event of a spill, speed and respiratory protection are paramount.

ScenarioResponse Protocol
Minor Spill (<10g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).3. Cover spill with Dry Sand or Vermiculite .4. Scoop into a disposal container.5. Wipe surface with 10% Bleach solution.
Major Spill (>10g) 1. Evacuate Lab Immediately. 2. Alert EHS/Security.3. Do not re-enter without SCBA (Self-Contained Breathing Apparatus) due to potential HCN vapors.4. Professional HazMat cleanup required.

Regulatory Framework & Final Destruction

The lifecycle of this chemical ends at a licensed Treatment, Storage, and Disposal Facility (TSDF).

RCRA Classification

While this specific intermediate may not have a unique RCRA "P-List" code (unlike pure Cyanides P030), it falls under the characteristic of Reactivity (D003) if it generates toxic gases under acidic conditions, and potentially Toxicity depending on the specific concentration [3].

Diagram 2: The Disposal Lifecycle

This workflow visualizes the path from the bench to final destruction.

DisposalLifecycle Lab Laboratory Accumulation (Satellite Area) EHS EHS Pickup (Internal Transport) Lab->EHS Manifest Creation TSDF TSDF Facility (External Vendor) EHS->TSDF DOT Transport Incinerator High-Temp Incineration (>1000°C with Scrubber) TSDF->Incinerator Destruction

Caption: The cradle-to-grave lifecycle ensuring complete thermal destruction of the nitrile and thiophene moieties.

Final Destruction Method

The only acceptable disposal method for this compound is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a secondary combustion chamber and an alkaline scrubber.

  • Reasoning: The scrubber is essential to capture Sulfur Dioxide (

    
    ) from the thiophene ring and Nitrogen Oxides (
    
    
    
    ) from the amine/nitrile groups, preventing atmospheric release [4].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyanide: Treatment and Disposal. EPA Guidelines for Hazardous Waste. [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. [Link]

  • American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling Phenylamino-thiophen-3-YL-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Phenylamino-thiophen-3-YL-acetonitrile is a functionalized organic nitrile often utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds. While specific toxicological data for this exact intermediate may be limited in public repositories, the Precautionary Principle dictates it must be handled as a High-Hazard Organic Nitrile .

Immediate Hazard Profile:

  • Acute Toxicity (Systemic): The nitrile moiety (-CN) can be metabolized by cytochrome P450 enzymes to release cyanide ions (

    
    ), leading to cytotoxic hypoxia. This effect is often delayed  (1–4 hours post-exposure).
    
  • Dermal Absorption: The lipophilic nature of the phenyl-thiophene backbone facilitates rapid transdermal uptake, carrying the toxic nitrile group into the bloodstream.

  • Sensitization: The phenylamino group poses a risk of allergic skin dermatitis and respiratory sensitization.

Risk Assessment & Biological Interaction

To select the correct PPE, one must understand how the chemical attacks the body.

Functional GroupHazard MechanismCritical PPE Implication
Nitrile (-CN) Metabolic Asphyxiation: Releases cyanide; inhibits cytochrome c oxidase.Glove Permeation: Standard latex is useless. Thin nitrile offers <15 min protection against solutions.
Thiophene Ring Irritation/Target Organ: Hepatotoxicity potential; severe eye irritant.Eye Protection: Safety glasses are minimum; goggles required for powders/liquids.
Phenylamino Sensitization: Potential for aniline-like toxicity (methemoglobinemia).Respiratory: Dust/mist inhalation must be prevented via engineering controls (Fume Hood).

PPE Selection Matrix

This matrix is designed for Zero-Tolerance Exposure . Do not deviate from these standards.

A. Hand Protection (The Critical Barrier)

Why: Organic nitriles can permeate standard glove materials without visible degradation.

Handling ScenarioPrimary Glove LayerSecondary Glove LayerMax Wear Time
Solid / Powder Weighing Nitrile (5 mil) None required if technique is clean60 mins
Stock Solution Prep Silver Shield / 4H (Laminate) Nitrile (5 mil) (for dexterity & grip)4 hours
General Reaction Handling High-Grade Nitrile (8 mil) None30 mins (Change immediately on splash)
Spill Cleanup Silver Shield / 4H (Laminate) Heavy Duty Butyl Rubber Single Use

Warning: Do not use Latex or Vinyl gloves. They offer negligible protection against organic nitriles.

B. Body & Respiratory Protection
ComponentSpecificationRationale
Respiratory Engineering Control Primary: Work must be done in a certified Chemical Fume Hood. PPE Backup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.N95 masks do not protect against nitrile vapors. The P100 is strictly for particulates during weighing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >100mL of solution.Prevents ocular absorption, which is a rapid route to systemic toxicity.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of surfaces.[1][2][3][4]

  • Engineering Setup: Place the analytical balance inside a Powder Containment Hood or a Fume Hood with a draft shield.

  • Static Control: Use an ionizing bar or anti-static gun. Organic solids are prone to static charge, causing "fly-away" powder that settles on cuffs/sleeves.

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle.

  • Decontamination: Immediately wipe the balance area with a 10% Bleach solution (oxidizes traces) followed by water. Note: Do not use acetone/ethanol first, as they may spread the residue.

Protocol B: Reaction Setup (Solution State)

Objective: Prevent dermal contact during high-risk solubilization.[5]

  • Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them.

  • Solvent Choice: If possible, avoid using DMSO or DMF as the primary solvent during initial handling, as these "carrier solvents" dramatically accelerate skin absorption of the nitrile.

  • Closed Systems: Ensure all reaction vessels are sealed. If refluxing, ensure the condenser is vented into the hood exhaust, not the lab atmosphere.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate protective gear based on the state of matter.

PPE_Decision_Tree Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_PPE Standard PPE: - Nitrile Gloves (5 mil) - Tyvek Coat - Safety Glasses - Fume Hood Solid->Solid_PPE Liquid_Risk Is Solvent DMSO/DMF or High Concentration? Liquid->Liquid_Risk High_Risk_PPE MAX PROTECTION: - Silver Shield (Laminate) Liner - Outer Nitrile Glove - Splash Goggles - Fume Hood Sash Low Liquid_Risk->High_Risk_PPE Yes Low_Risk_PPE Standard Liquid PPE: - Double Nitrile Gloves - Change every 15 mins - Safety Glasses Liquid_Risk->Low_Risk_PPE No

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and copious water for 15 minutes .[2] Discard contaminated clothing immediately (do not wash/reuse).

  • Cyanide Antidote: If working with >5g quantities, ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site and medical personnel are alerted to the nitrile hazard.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Safety Officer Spill->Evacuate PPE_Up Don PPE: Silver Shield Gloves Resp. Protection Evacuate->PPE_Up Absorb Cover with Absorbent (Vermiculite/Sand) PPE_Up->Absorb Collect Collect into Sealed Container Absorb->Collect Decon Wash Area with 10% Bleach Collect->Decon

Caption: Step-by-step workflow for managing a spill of nitrile intermediates.

Disposal (Waste Streams)
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Contains Organic Nitriles."

  • Liquid Waste: Dispose in "Organic Solvents" stream.

    • CRITICAL: Do NOT mix with Acidic Waste streams. Acidification of nitriles can liberate Hydrogen Cyanide (HCN) gas.

  • Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.

References

  • National Institutes of Health (NIH) - PubChem. Acetonitrile Hazards and Safety Data. Retrieved from [Link]

  • Centers for Disease Control (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenylamino-thiophen-3-YL-acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenylamino-thiophen-3-YL-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.